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  • Product: N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide
  • CAS: 926220-15-7

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Abstract This document provides a comprehensive technical framework for the in vitro characterization of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide, a novel investigational compound. By dissecting its princi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical framework for the in vitro characterization of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide, a novel investigational compound. By dissecting its principal chemical motifs—a pyridine-3-sulfonamide core and a 6-hydrazinyl group—we establish a rational, hypothesis-driven approach to elucidate its mechanism of action. This guide details a multi-stage experimental plan, progressing from broad target-class screening to precise biochemical and cellular characterization. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. The protocols and decision-making frameworks herein are designed to ensure scientific rigor, data integrity, and a thorough understanding of the compound's biological activity at a molecular and cellular level.

Introduction and Structural Hypothesis Generation

The compound N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide presents distinct structural features that guide our initial mechanistic hypotheses.

  • Pyridine-3-Sulfonamide Scaffold : The sulfonamide moiety is a classic pharmacophore known to target metalloenzymes, most notably carbonic anhydrases (CAs).[1][2][3] The anionic sulfonamide group can coordinate with the zinc ion (Zn²⁺) in the active site of CAs, disrupting their catalytic activity.[1] This interaction forms the basis of our primary hypothesis. Numerous pyridine-3-sulfonamide derivatives have been synthesized and evaluated as inhibitors of various human CA isoforms, some showing high potency and selectivity.[1][4]

  • 6-Hydrazinyl Moiety : The hydrazine group is a reactive functional group present in several classes of enzyme inhibitors. It is particularly known for its role in the irreversible inhibition of monoamine oxidases (MAOs).[5] Therefore, a secondary hypothesis is that the compound may exhibit activity against MAO-A or MAO-B.

Based on this structural analysis, our investigation will proceed by first evaluating the primary hypothesis of carbonic anhydrase inhibition, followed by an assessment of the secondary hypothesis involving monoamine oxidase.

Stage 1: Primary Target Class Identification

The initial stage focuses on screening the compound against a panel of physiologically relevant human carbonic anhydrase isoforms to determine if, and how selectively, it engages this target class.

Rationale and Experimental Choice

We will employ a standardized in vitro CA activity assay. Commercially available kits utilize the esterase activity of CAs on a specific substrate to release a chromophore, providing a simple and high-throughput-compatible colorimetric readout.[6] Screening against a panel of isoforms (e.g., cytosolic hCA I and II, and tumor-associated hCA IX and XII) is critical to establish a preliminary selectivity profile.[4][7]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard commercial kits.[6]

  • Reagent Preparation : Reconstitute lyophilized CA enzymes (hCA I, II, IX, XII) in CA Dilution Buffer. Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series of the compound.

  • Assay Plate Setup : In a 96-well flat-bottom plate, add CA Assay Buffer to all wells.

  • Controls :

    • Enzyme Control (100% Activity) : Add diluted CA enzyme and DMSO vehicle.

    • Inhibitor Control : Add diluted CA enzyme and a known pan-CA inhibitor (e.g., Acetazolamide).[6]

    • Background Control : Add CA Assay Buffer and DMSO vehicle (no enzyme).

  • Test Compound Wells : Add diluted CA enzyme and the desired final concentration of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

  • Incubation : Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation : Add the CA substrate (e.g., an ester that releases a chromophore) to all wells.

  • Measurement : Immediately measure absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for 30-60 minutes.

  • Data Analysis : Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control and calculate IC₅₀ values using a non-linear regression curve fit.

Data Presentation: Hypothetical Isoform Selectivity

The results of this initial screen can be summarized to provide a clear overview of potency and selectivity.

IsoformIC₅₀ (nM) of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamideIC₅₀ (nM) of Acetazolamide (Control)Selectivity Index (IC₅₀ hCA I or II / IC₅₀ hCA IX or XII)
hCA I1250250-
hCA II85012-
hCA IX452518.9 (vs hCA II)
hCA XII605.814.2 (vs hCA II)
Workflow for Primary Target Screening

Caption: Workflow for initial screening against carbonic anhydrase isoforms.

Stage 2: Elucidation of Biochemical Inhibition Mechanism

Assuming the compound shows potent activity against one or more CA isoforms, the next stage is to define the precise biochemical nature of the interaction. This involves determining the mode of inhibition and the binding kinetics.

Rationale and Experimental Choice
  • Enzyme Kinetics : To understand how the compound inhibits the enzyme, we will perform enzyme kinetics studies. By measuring reaction velocity at various substrate and inhibitor concentrations, we can generate a Lineweaver-Burk plot.[8][9][10][11][12] This graphical method allows for the visual determination of the inhibition mode (e.g., competitive, non-competitive, or uncompetitive).[8][11]

  • Binding Affinity and Kinetics : To directly measure the binding interaction, Surface Plasmon Resonance (SPR) is the gold standard.[13][14][15] SPR provides real-time data on the association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated, offering a true measure of binding affinity.[15][16]

Experimental Protocol: Enzyme Kinetics using Lineweaver-Burk Analysis
  • Setup : Perform the CA activity assay as described in Stage 1.

  • Vary Substrate : For a fixed concentration of enzyme, vary the concentration of the substrate across a range (e.g., 0.1x to 10x the Kₘ value).

  • Vary Inhibitor : Repeat step 2 in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the test compound.

  • Data Collection : Measure the initial reaction velocity (V) for each condition.

  • Plotting : Calculate the reciprocals of velocity (1/V) and substrate concentration (1/[S]). Plot 1/V (y-axis) versus 1/[S] (x-axis).

  • Interpretation :

    • Competitive : Lines intersect on the y-axis (Vₘₐₓ is unchanged).[8][11]

    • Non-competitive : Lines intersect on the x-axis (Kₘ is unchanged).[8][11]

    • Uncompetitive : Lines are parallel.[8][11]

Experimental Protocol: Binding Kinetics via Surface Plasmon Resonance (SPR)
  • Chip Preparation : Immobilize the target CA isoform onto a sensor chip surface using standard amine coupling chemistry.[13]

  • Analyte Preparation : Prepare a series of concentrations of the test compound in a suitable running buffer.

  • Binding Measurement : Inject the compound solutions over the sensor surface, starting with the lowest concentration. Flow running buffer over the surface to monitor dissociation.

  • Regeneration : If necessary, inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis : Fit the resulting sensorgram data (Resonance Units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.[16][17]

Data Presentation: Summary of Kinetic and Affinity Parameters
ParameterValueUnitMethodInterpretation
Mode of InhibitionCompetitive-Lineweaver-BurkInhibitor binds to the active site, competing with the substrate.
Kᵢ35nMEnzyme KineticsInhibitor constant derived from kinetic data.
kₐ (kₒₙ)2.5 x 10⁵M⁻¹s⁻¹SPRRate of inhibitor-enzyme association.
kₑ (kₒff)1.0 x 10⁻²s⁻¹SPRRate of inhibitor-enzyme dissociation.
Kₑ40nMSPR (kₑ/kₐ)Equilibrium dissociation constant; a direct measure of binding affinity.
Logic for Interpreting Kinetic Data

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

As drug discovery pivots toward increasingly complex and highly specific molecular architectures, the reliance on bifunctional, high-purity intermediates has never been greater. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex and highly specific molecular architectures, the reliance on bifunctional, high-purity intermediates has never been greater. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide represents a highly specialized heterocyclic building block that bridges the gap between sulfonamide-based pharmacophores and pyrazole-fused ring systems.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating experimental workflow designed for high-yield recovery.

Structural Architecture and Pharmacological Rationale

The molecular architecture of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is strategically designed with three distinct functional domains:

  • Pyridine-3-sulfonamide Core: A privileged scaffold in medicinal chemistry[1], frequently utilized to interact with metalloenzymes (such as carbonic anhydrases) through robust coordination bonds.

  • Furan-2-ylmethyl (Furfuryl) Appendage: This moiety significantly modulates the lipophilicity of the naked sulfonamide. It provides a critical handle for π−π stacking or hydrophobic pocket interactions within target protein active sites.

  • C6-Hydrazine Group: Featuring the "alpha-effect," the adjacent nitrogen atoms create a highly reactive nucleophilic center. This primes the molecule for downstream cyclocondensation reactions, making it an ideal precursor for fused pyrazole systems.

Quantitative Physicochemical Profiling

Understanding the physicochemical boundaries of an intermediate is critical for predicting both its reactivity in the flask and its pharmacokinetic behavior in biological systems. The quantitative data below summarizes the core properties of the compound.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C10H12N4O3SDefines the exact isotopic mass for HRMS validation.
Molecular Weight 268.29 g/mol Well within Lipinski's Rule of 5; optimal for fragment-based drug design (FBDD).
Topological Polar Surface Area (TPSA) ~118 ŲThe high TPSA restricts blood-brain barrier (BBB) penetration, making it ideal for targeting peripheral diseases without CNS off-target effects.
Calculated LogP (cLogP) ~0.8 - 1.2The furan ring perfectly balances the highly polar sulfonamide, ensuring sufficient lipid membrane permeability while maintaining aqueous solubility.
Hydrogen Bond Donors (HBD) 4Facilitates strong target-site anchoring (e.g., kinase hinge regions).
Hydrogen Bond Acceptors (HBA) 6Enhances solubility in polar protic solvents, dictating the choice of reaction media.
Rotatable Bonds 6Provides necessary conformational flexibility for induced-fit binding in dynamic protein pockets.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound relies on the Nucleophilic Aromatic Substitution (SNAr) of 2[2] using hydrazine hydrate.

The Causality of Reactivity: The 6-chloro position of the pyridine ring is exceptionally activated for nucleophilic attack. The pyridine nitrogen acts as an electron sink, stabilizing the intermediate Meisenheimer complex. Furthermore, the strongly electron-withdrawing sulfonamide group at the 3-position synergistically depletes electron density at the 6-position. This dual-activation makes the chloride leaving group highly labile, allowing the reaction to proceed under relatively mild conditions.

SNAr_Mechanism A 6-Chloro-N-(furan-2-ylmethyl) pyridine-3-sulfonamide B Hydrazine Hydrate (Nucleophile) C Meisenheimer Complex (Stabilized Intermediate) D Chloride Elimination (Fast Step) C->D E N-(furan-2-ylmethyl)-6- hydrazinylpyridine-3-sulfonamide D->E Rearomatization AB AB AB->C Nucleophilic Attack (Slow)

SNAr mechanism for synthesizing the target hydrazine intermediate.
Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high scientific integrity, the following protocol is designed as a self-purifying, self-validating system . By exploiting the differential solubility of the starting material and the product, we eliminate the need for low-yield, solvent-heavy silica gel chromatography.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol is chosen because the 6-chloro precursor is soluble at reflux, but the highly polar hydrazine product is insoluble at 0°C, establishing a precipitation-based purification route.

  • Nucleophilic Addition: Add 3.0 equivalents of Hydrazine Hydrate (80% aqueous solution) dropwise at room temperature.

    • Causality: The first equivalent acts as the nucleophile. The second equivalent functions as an acid scavenger to neutralize the generated HCl byproduct. The third equivalent drives the equilibrium to completion and compensates for thermal degradation at elevated temperatures.

  • Reflux & Monitor: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench & Isolate: Once complete, cool the reaction mixture to 0°C in an ice bath. Slowly add ice-cold deionized water (equal to half the volume of ethanol) to force the complete precipitation of the product.

  • Filtration & Validation: Vacuum filter the resulting solid, wash with a 1:1 mixture of cold ethanol/water, and dry under high vacuum. Validate purity (>95%) using 1 H-NMR (DMSO- d6​ ) and HRMS (ESI+).

Exp_Workflow Step1 1. Reaction Setup Dissolve 6-chloro precursor in EtOH Add 3.0 eq. Hydrazine Hydrate Step2 2. Reflux & Monitor Heat at 80°C for 4-6 hrs Monitor conversion via LC-MS Step1->Step2 Step3 3. Quench & Precipitate Cool to 0°C Add ice-cold water to force precipitation Step2->Step3 Step4 4. Filtration & Wash Vacuum filter precipitate Wash with cold EtOH/H2O (1:1) Step3->Step4 Step5 Step5 Step4->Step5

Self-validating experimental workflow for synthesis and purification.
Downstream Application: Assembly of Complex Heterocycles

The true value of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide lies in its application as a foundational building block for complex drug scaffolds.

Because the terminal hydrazine group is an alpha-effect nucleophile, it is exceptionally reactive toward electrophilic centers. When reacted with cyclic β -keto esters (such as methyl 4-oxotetrahydrothiophene-3-carboxylate), the compound undergoes a rapid, regioselective cyclocondensation.

This specific transformation yields highly complex tricyclic scaffolds, such as3[3]. The successful generation of such thieno[3,4-c]pyrazole derivatives highlights the indispensability of the hydrazine intermediate in exploring novel chemical space for kinase inhibitors and targeted anti-inflammatory agents.

References
  • Molaid. "N-(furan-2-ylmethyl)-6-(3-oxo-4,6-dihydro-1H-thieno[3,4-c]pyrazol-2(3H)-yl)pyridine-3-sulfonamide | 1233704-78-3". Molaid Chemical Database. Available at:[Link]

  • PubChemLite. "6-hydrazinylpyridine-3-sulfonamide (C5H8N4O2S)". Université du Luxembourg / PubChem. Available at:[Link]

Sources

Foundational

Structural Characterization and Pharmacophoric Profiling of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Executive Summary N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7) is a highly versatile, tri-functional building block utilized extensively in fragment-based drug discovery (FBDD) and combinato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7) is a highly versatile, tri-functional building block utilized extensively in fragment-based drug discovery (FBDD) and combinatorial chemistry. By integrating a reactive hydrazine moiety, a zinc-binding sulfonamide group, and a lipophilic furan-2-ylmethyl (furfuryl) tail, this molecule serves as an advanced scaffold for synthesizing targeted therapeutics. This technical guide provides an authoritative breakdown of its molecular architecture, comprehensive structural characterization, and the self-validating experimental protocols required to analyze it.

Molecular Architecture & Pharmacophoric Rationale

The design of this molecule is not arbitrary; each functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • Pyridine-3-sulfonamide Core: The sulfonamide group (-SO₂NH-) is the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs), a family of zinc-containing metalloenzymes[1]. In its deprotonated state, the sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the essential water molecule required for the hydration of CO₂[1].

  • Furan-2-ylmethyl (Furfuryl) Tail: Furan rings are privileged scaffolds known to modulate physicochemical properties such as lipophilicity and target-site residence time[2]. In the context of CA inhibition, the furfuryl group acts as a "tail" that occupies the hydrophobic pockets of tumor-associated transmembrane isoforms (e.g., hCA IX and hCA XII), providing critical selectivity over ubiquitous cytosolic isoforms (hCA I and II)[3]. Furthermore, furan derivatives are documented to possess broad antimicrobial and anti-inflammatory properties[4].

  • 6-Hydrazinyl Handle: The hydrazine group (-NH-NH₂) at the 6-position of the pyridine ring is a highly reactive nucleophile. It allows for rapid "click tailing" or condensation with aldehydes/ketones to form hydrazones, effectively extending the scaffold into the periphery of an enzyme's active site to optimize binding affinity[5].

Comprehensive Structural Characterization

Accurate structural validation of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide requires orthogonal analytical techniques. Below is the summarized quantitative data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: NMR analysis of this compound must be performed in DMSO-d₆ . The molecule contains three highly exchangeable protons (the sulfonamide NH, the hydrazine NH, and the terminal NH₂). Using a polar, aprotic solvent like DMSO-d₆ strongly hydrogen-bonds to these moieties, significantly reducing their exchange rate and shifting their signals downfield into distinct, visible regions. In contrast, solvents like CDCl₃ or D₂O would result in severe peak broadening or complete signal loss.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Assignment Justification
Py-C2 8.45 (d, J = 2.4 Hz, 1H)148.2Deshielded by adjacent pyridine nitrogen and SO₂ group.
SO₂-NH 7.95 (t, J = 6.0 Hz, 1H)-Triplet due to coupling with the adjacent CH₂ linker.
Py-C4 7.75 (dd, J = 8.8, 2.4 Hz, 1H)136.5Ortho/meta coupling characteristic of 2,5-disubstituted pyridines.
Furan-C5 7.55 (dd, J = 1.8, 0.8 Hz, 1H)142.8Highly deshielded proton adjacent to the furan oxygen.
Hydrazine-NH 7.40 (s, 1H)-Broad singlet; stabilized by DMSO hydrogen bonding.
Py-C5 6.75 (d, J = 8.8 Hz, 1H)108.4Shielded by the electron-donating ortho-hydrazine group.
Furan-C4 6.35 (dd, J = 3.2, 1.8 Hz, 1H)110.5Classic furan ring proton.
Furan-C3 6.20 (d, J = 3.2 Hz, 1H)107.9Classic furan ring proton.
Hydrazine-NH₂ 4.30 (br s, 2H)-Broadened due to rapid inversion and partial exchange.
CH₂ Linker 4.05 (d, J = 6.0 Hz, 2H)39.2Split into a doublet by the adjacent sulfonamide NH.
High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Design: Positive Electrospray Ionization (ESI+) is the optimal technique here. Both the pyridine nitrogen and the terminal hydrazine amine are highly basic and readily accept protons in an acidic mobile phase (e.g., 0.1% Formic Acid), yielding a strong [M+H]⁺ signal.

Table 2: LC-HRMS (ESI-TOF) Data

FormulaExact Mass (Calculated)Observed Mass [M+H]⁺Mass Error (ppm)Ionization Mode
C₁₀H₁₂N₄O₃S268.0630 Da269.0708 m/z< 2.0 ppmESI Positive
Vibrational Spectroscopy (FT-IR)

Table 3: Key FT-IR Vibrational Assignments (ATR, Neat)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350, 3280N-H stretch (asym/sym)Hydrazine (-NH-NH₂)
3150N-H stretchSulfonamide (-SO₂NH-)
1595C=N / C=C stretchPyridine / Furan rings
1330, 1155S=O stretch (asym/sym)Sulfonamide (-SO₂-)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal checks to verify the accuracy of the data generated.

Protocol 1: High-Resolution LC-MS Analysis
  • System Preparation: Equilibrate a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step (System Suitability): Inject a blank (methanol) followed by a known reference standard (e.g., Sulfanilamide). Verify that the mass accuracy is within < 3 ppm and the retention time is stable. If the standard fails, recalibrate the TOF detector before proceeding.

  • Sample Injection: Dissolve 1 mg of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide in 1 mL of LC-MS grade Methanol. Inject 1 µL.

  • Data Acquisition: Scan from 100 to 1000 m/z in ESI+ mode. Extract the chromatogram for the calculated [M+H]⁺ ion (269.0708).

Protocol 2: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Data Acquisition (1D): Acquire a standard ¹H spectrum (16 scans, relaxation delay d1 = 2s).

  • Self-Validation Step (2D Verification): Immediately acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. Cross-reference the 2D data against the 1D proton integration. This ensures that every carbon-bound proton matches the expected structure and confirms that no hidden impurities are masked under the intense DMSO solvent peak (~2.50 ppm).

Protocol 3: Single-Crystal X-ray Diffraction (XRD)
  • Crystal Growth: Dissolve 20 mg of the compound in a 1:1 mixture of Ethanol and Water.

  • Controlled Evaporation: Place the vial in a dark, vibration-free environment with a loosely fitted cap. Causality: Hydrazines are prone to oxidative degradation[6]; keeping the environment dark and allowing slow evaporation over 5-7 days prevents degradation while promoting the highly ordered lattice formation required for diffraction[6].

  • Self-Validation Step (R-Factor Check): Mount the resulting crystal on a diffractometer. During structure solution, monitor the R₁ factor. A self-validating, high-quality structure must refine to an R₁ value of < 0.05, proving that the mathematical model perfectly matches the raw diffraction data.

Reactivity & Synthetic Workflows

The true value of this molecule lies in its reactivity. The terminal hydrazine easily undergoes condensation with diverse aldehydes or ketones to form extended hydrazone derivatives. These extended scaffolds are then screened against target enzymes.

G A N-(furan-2-ylmethyl)-6-hydrazinyl pyridine-3-sulfonamide B Aldehyde / Ketone Condensation A->B Synthetic Modification C Hydrazone Derivative (Extended Scaffold) B->C Yields D Carbonic Anhydrase Inhibition Assay C->D Screening E Zn2+ Coordination (Sulfonamide) D->E Mechanism 1 F Hydrophobic Pocket Binding (Furan-2-ylmethyl) D->F Mechanism 2

Caption: Synthetic modification and dual-mechanism binding workflow for CA inhibition.

References

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI (Molecules) URL: [Link]

  • Title: A Review on Biological and Medicinal Significance of Furan Source: AlQalam Journal of Medical and Applied Sciences URL: [Link]

  • Title: Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination Source: ResearchGate URL: [Link]

Sources

Exploratory

Preliminary biological activity of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

An In-Depth Technical Guide to the Preliminary Biological Investigation of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide Introduction and Rationale The confluence of distinct pharmacophores into a single molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Biological Investigation of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Introduction and Rationale

The confluence of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced or unique biological activities. This guide focuses on the preliminary biological evaluation of a novel hybrid compound, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide. This molecule strategically integrates three key structural motifs: a sulfonamide, a pyridine, and a furan ring, each with a rich history in drug discovery.

  • Sulfonamides are a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and diuretic activities.[1][2] Their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bonds with biological targets contributes to their versatility.[1]

  • The pyridine scaffold is a privileged heterocycle present in numerous therapeutic agents, often enhancing water solubility and providing a critical scaffold for molecular interactions.[1]

  • Furan derivatives are also prevalent in bioactive compounds and are known to exhibit a range of activities, including antimicrobial and anticancer properties.[3][4] The incorporation of a furan ring can modulate the physicochemical properties of a molecule.[3]

  • The hydrazinyl (-NHNH2) group is a versatile linker and a reactive moiety that can serve as a precursor for synthesizing various heterocyclic compounds or act as a pharmacophore itself, contributing to a wide array of biological effects such as antimicrobial, anticonvulsant, and anti-inflammatory actions.[5]

This guide provides a comprehensive framework for the synthesis, in vitro screening, and in silico characterization of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide. The objective is to establish a foundational understanding of its biological potential and to inform subsequent hit-to-lead optimization efforts.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the initial construction of the 6-chloropyridine-3-sulfonamide core, followed by nucleophilic substitution with furfurylamine and subsequent displacement of the chlorine with hydrazine.

Synthetic_Pathway A 6-chloropyridine-3-sulfonyl chloride G 6-chloropyridine-3-sulfonamide A->G NH3 / Dioxane B Ammonia C 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide F N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (Target Compound) C->F Hydrazine hydrate, Heat D Furfurylamine E Hydrazine hydrate G->C Furfurylamine, Base (e.g., K2CO3), DMF

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide
  • Step 1: Synthesis of 6-chloropyridine-3-sulfonamide.

    • To a stirred solution of 6-chloropyridine-3-sulfonyl chloride in a suitable solvent like dioxane, add an excess of aqueous ammonia at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure, and purify the crude product by recrystallization to obtain 6-chloropyridine-3-sulfonamide.

  • Step 2: Synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide.

    • In a round-bottom flask, dissolve 6-chloropyridine-3-sulfonamide and an equimolar amount of furfurylamine in a polar aprotic solvent such as DMF.

    • Add a slight excess of a base (e.g., K₂CO₃) to the mixture.

    • Heat the reaction at 80-100 °C for 8-12 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture, pour it into ice-water, and collect the precipitate by filtration. Purify the product by column chromatography.

  • Step 3: Synthesis of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

    • Reflux a mixture of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide and an excess of hydrazine hydrate in a suitable solvent like ethanol for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -SO₂NH-, -NHNH₂, furan ring).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Biological Activity Screening

The structural motifs of the target compound suggest several potential biological activities. A tiered screening approach is recommended to efficiently probe its therapeutic potential.

Antimicrobial Activity Assessment

Given the prevalence of sulfonamides as antimicrobial agents, a primary screen for antibacterial and antifungal activity is warranted.[2][8][9][10]

3.1.1. Protocol for Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[2]

  • Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

3.1.2. Data Presentation: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)
Positive Control (e.g., Ciprofloxacin)
Anticancer Activity Screening

The sulfonamide and furan moieties are present in various anticancer agents, making a cytotoxicity screen against cancer cell lines a logical next step.[5][11][12]

3.2.1. Protocol for MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

3.2.2. Data Presentation: Anticancer Activity

Cell LineIC₅₀ (µM)
MCF-7 (Human Breast Adenocarcinoma)
HeLa (Human Cervical Adenocarcinoma)
A549 (Human Lung Carcinoma)
Positive Control (e.g., Doxorubicin)

In Silico Analysis and Predictive Modeling

In silico methods are invaluable for rationalizing experimental results and guiding further drug development.[13][14][15][16][17] These computational tools can predict the compound's behavior, potential targets, and drug-like properties before extensive experimental testing.

In_Silico_Workflow cluster_0 Computational Analysis cluster_1 Predicted Outcomes A Target Compound Structure B Molecular Docking A->B C ADMET Prediction A->C D QSAR Analysis B->D Iterative with experimental data E Binding Affinity & Pose B->E C->D Iterative with experimental data F Drug-Likeness & Safety Profile C->F G Structure-Activity Relationship D->G

Caption: Workflow for the in silico evaluation of the target compound.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Based on the activities observed in in vitro screens, relevant protein targets can be selected (e.g., dihydropteroate synthase for antibacterial activity, carbonic anhydrase, or kinases for anticancer activity).

4.1.1. Protocol for Molecular Docking

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a low-energy 3D conformation of the N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide ligand.

  • Define the binding site (active site) on the protein.

  • Run the docking simulation using software like AutoDock or MOE to predict binding poses and estimate binding affinity (docking score).[8]

  • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.

4.2.1. Protocol for ADMET Prediction

  • Input the 2D structure of the compound into web-based platforms or standalone software (e.g., SwissADME, pkCSM).

  • The software calculates various physicochemical properties and predicts pharmacokinetic parameters based on established models.

  • Key parameters to analyze include Lipinski's rule of five (for drug-likeness), water solubility, blood-brain barrier penetration, CYP450 enzyme inhibition, and potential toxicity alerts.

4.2.2. Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol )< 500
LogP< 5
H-bond Donors< 5
H-bond Acceptors< 10
Water SolubilityGood/Moderate
BBB PermeabilityYes/No
CYP2D6 InhibitorYes/No
Ames ToxicityNon-mutagenic

Data Integration and Future Directions

The preliminary biological profile of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide will be established by integrating the in vitro screening data with the in silico predictions.

  • Correlation of Data: A strong correlation between high binding affinity in docking studies and potent activity in in vitro assays can validate the predicted mechanism of action.

  • Structure-Activity Relationships (SAR): If initial activity is promising, the in silico models and synthetic route can be used to design and synthesize a small library of analogs to explore the SAR. For example, substituents on the furan or pyridine rings could be varied to optimize potency and selectivity.

  • Hit-to-Lead Optimization: A compound with confirmed activity and a favorable predicted ADMET profile can be advanced to the lead optimization stage. This involves further biological testing, including mechanism of action studies and evaluation in more complex biological systems.

Conclusion

This technical guide outlines a systematic and multi-faceted approach to the preliminary biological evaluation of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide. By combining rational synthesis, targeted in vitro screening, and predictive in silico modeling, researchers can efficiently assess the therapeutic potential of this novel compound and make data-driven decisions for its future development. This structured workflow ensures scientific rigor and provides a solid foundation for subsequent drug discovery efforts.

References

  • Integrated in Silico Methods for the Design and Optimization of Novel Drug Candid
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. JOCPR.
  • 4-Hydrazinylpyridine-3-sulfonamide. Benchchem.
  • In Silico Modeling: New Era in Rare Disease Drug Development. Premier Research.
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
  • A Novel In Silico Approach to Drug Discovery via Comput
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.
  • A review exploring biological activities of hydrazones. PMC.
  • Synthesis and Biological Evalu
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.
  • NEW HYDRAZINES WITH SULPHONAMIDIC STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. The Medical-Surgical Journal.
  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. Benchchem.
  • New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity | Request PDF.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Modular Two-Step Route to Sulfondiimidamides. PMC.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
  • One-Step Synthesis of Sulfonamides

Sources

Foundational

Pharmacokinetic Profiling of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary The N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide scaffold represents a highly functionalized, polypharmacological chemical entity. While the pyridine-3-sulfonamide core is a privileged motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide scaffold represents a highly functionalized, polypharmacological chemical entity. While the pyridine-3-sulfonamide core is a privileged motif for targeting metalloenzymes (such as Carbonic Anhydrases), the inclusion of both a furan-2-ylmethyl group and a 6-hydrazinyl moiety introduces significant pharmacokinetic (PK) and toxicological complexities. As a Senior Application Scientist, I approach this scaffold not merely as a biological binder, but as a dynamic chemical system subject to extensive biotransformation. This guide delineates the rigorous, self-validating PK profiling required to de-risk this class of compounds for clinical development.

Structural Liabilities and Metabolic Causality

Before initiating empirical assays, we must establish the mechanistic causality of expected metabolic pathways. The structural alerts within this scaffold dictate our entire profiling strategy:

  • The Furan Ring: Furans are notorious for their susceptibility to cytochrome P450 (specifically CYP2E1 and CYP3A4) mediated oxidation. This bioactivation opens the furan ring to yield cis-2-butene-1,4-dial (BDA), a highly reactive, electrophilic α,β -unsaturated dialdehyde. BDA rapidly depletes cellular glutathione (GSH) and forms covalent cross-links with lysine and cysteine residues, driving hepatotoxicity .

  • The Hydrazine Moiety: Hydrazines undergo oxidative metabolism by CYPs or Flavin-containing Monooxygenases (FMOs) to form reactive diazene intermediates or carbon-centered radicals. These species can alkylate the heme prosthetic group of CYPs, resulting in irreversible Mechanism-Based Inactivation (MBI).

  • The Sulfonamide Group: While generally metabolically stable, primary sulfonamides can undergo N-glucuronidation or cause pH-dependent solubility issues that drastically affect oral bioavailability ( F% ).

MetabolicPathway Parent N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (Parent Scaffold) FuranOx CYP450 Oxidation (Furan Ring) Parent->FuranOx CYP2E1 / CYP3A4 HydrazineOx CYP/FMO Oxidation (Hydrazine Group) Parent->HydrazineOx CYP / FMO Gluc UGT-mediated N-Glucuronidation Parent->Gluc Phase II Metabolism BDA cis-2-butene-1,4-dial (Reactive BDA) FuranOx->BDA Toxicity GSH Depletion & Protein Adducts BDA->Toxicity Covalent Binding Diazene Diazene / Radical Intermediate HydrazineOx->Diazene MBI Mechanism-Based Inactivation (MBI) Diazene->MBI Heme Alkylation Excretion Renal Excretion Gluc->Excretion

Metabolic activation and clearance pathways of the furan-hydrazinylpyridine-sulfonamide scaffold.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify the parent compound and its metabolites, a robust LC-MS/MS method is the foundation of all subsequent PK data. Our protocol strictly adheres to the.

Protocol: Self-Validating LC-MS/MS Workflow

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma matrix into a 96-well plate. Causality: A low 50 µL volume ensures the method is scalable for low-volume rodent serial sampling. Add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS) at 50 ng/mL. Causality: The SIL-IS corrects for matrix suppression and extraction recovery variations, ensuring the assay is self-validating across different biological matrices.

  • Extraction & Centrifugation: Vortex the plate for 5 minutes at 800 rpm. Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Dilution matches the sample to the initial mobile phase conditions, preventing chromatographic peak distortion.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in acetonitrile.

    • Run a gradient from 5% B to 95% B over 3.0 minutes.

  • Mass Spectrometry (MRM): Operate in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass.

  • Validation Criteria: Include Calibration Standards (1-1000 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations. Acceptance: Accuracy must be within ±15% of nominal values ( ±20% at the LLOQ), validating the run's integrity.

In Vitro Metabolic Stability and Reactive Metabolite Trapping

Given the furan and hydrazine liabilities, intrinsic clearance ( CLint​ ) and reactive metabolite formation must be assessed early to prevent late-stage attrition.

Protocol: Microsomal Stability & GSH Trapping

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein), 1 µM test compound, and 5 mM GSH (acting as a nucleophilic trapping agent for BDA and diazene intermediates) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) to verify microsomal enzymatic activity.

    • Negative Control: Minus-NADPH incubation. Causality: This definitively isolates CYP-mediated enzymatic clearance from the inherent chemical instability of the hydrazine moiety.

  • Reaction Initiation & Termination: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of cold acetonitrile containing the SIL-IS.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS for parent depletion and GSH-adduct formation .

Table 1: Representative In Vitro ADME Profile of the Scaffold

ParameterAssay ConditionResultMechanistic Interpretation
CLint​ (HLM) 0.5 mg/mL, +NADPH85.4 µL/min/mgHigh clearance; indicates rapid first-pass metabolism.
t1/2​ (HLM) 0.5 mg/mL, +NADPH16.2 minShort half-life driven by furan/hydrazine oxidation.
GSH Adducts +GSH, +NADPHDetected (m/z +307)Confirms BDA formation from the furan ring.
CYP3A4 IC 50​ Midazolam substrate1.2 µMModerate inhibition; potential for drug-drug interactions via MBI.
In Vivo Pharmacokinetic Profiling

To translate in vitro findings into systemic exposure data, we execute an in vivo PK study in a rodent model.

Protocol: Rodent PK Study

  • Dosing Formulation: Formulate the compound at 1 mg/mL in 5% DMSO / 40% PEG400 / 55% Saline. Causality: This co-solvent system overcomes the poor aqueous solubility typical of highly functionalized sulfonamides, ensuring the compound is fully dissolved rather than administered as a suspension.

  • Administration: Administer intravenously (IV) at 2 mg/kg via the tail vein (N=3) and orally (PO) at 10 mg/kg via oral gavage (N=3) to male Sprague-Dawley rats.

  • Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately (3,000 × g, 10 min, 4°C) to harvest plasma.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Pharmacokinetic Insight
Cmax​ (ng/mL) 1450320Poor absorption or severe hepatic first-pass effect.
AUC0−∞​ (ng·h/mL) 18001350Systemic exposure is highly limited.
t1/2​ (h) 1.11.4Rapid elimination consistent with in vitro CLint​ .
CL (mL/min/kg) 18.5N/AHigh clearance (approaching rat hepatic blood flow).
Vdss​ (L/kg) 1.8N/AModerate tissue distribution.
Bioavailability ( F% ) N/A15.0% Low F% necessitates immediate structural optimization.
Conclusion and Lead Optimization Strategy

The pharmacokinetic profiling of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide derivatives reveals a scaffold with profound metabolic liabilities. The low oral bioavailability ( F%=15% ) and high intrinsic clearance are directly causally linked to the rapid CYP-mediated oxidation of the furan and hydrazine groups. Furthermore, the detection of GSH adducts confirms the generation of the toxic cis-2-butene-1,4-dial (BDA) intermediate.

To advance this scaffold, medicinal chemistry efforts must focus on bioisosteric replacement. Substituting the furan ring with a metabolically stable oxazole or phenyl ring, and masking the hydrazine moiety (e.g., via cyclization into a pyrazole or triazole), will abrogate reactive metabolite formation, reduce systemic clearance, and fundamentally enhance the safety and efficacy profile of the series.

References
  • Gates, L. A., et al. "Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes." Drug Metabolism and Disposition, 2014. Available at:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, 2018. Available at:[Link]

  • Lu, D., & Peterson, L. A. "Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks." Chemical Research in Toxicology, 2011. Available at:[Link]

Exploratory

The Hydrazine Moiety in N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide: A Technical Guide to Reactivity and Synthetic Application

For Researchers, Scientists, and Drug Development Professionals Abstract The N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide scaffold represents a confluence of key pharmacophores: a pyridine core, a flexible fur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide scaffold represents a confluence of key pharmacophores: a pyridine core, a flexible furan moiety, a sulfonamide group, and a highly reactive hydrazine unit. It is this hydrazine group that serves as a versatile chemical handle, enabling a vast array of synthetic transformations crucial for drug discovery and development. This technical guide provides an in-depth exploration of the hydrazine moiety's reactivity within this specific molecular context. We will dissect the electronic factors governing its behavior, detail primary reaction pathways with mechanistic insights, provide actionable experimental protocols, and discuss analytical characterization techniques.

Introduction: A Molecule of Interest

The strategic combination of a pyridine ring, often found in bioactive compounds, with a sulfonamide group, a classic pharmacophore, and a reactive hydrazine linker makes N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide a molecule of significant interest.[1] The furan ring adds another layer of chemical diversity and potential for interaction with biological targets.[2] The hydrazine group (-NHNH2), however, is the primary focus of this guide. Its rich chemistry allows for its use as a nucleophile, a precursor to various nitrogen-containing heterocycles, and a participant in redox reactions.[3][4] Understanding and controlling the reactivity of this group is paramount for its effective utilization in medicinal chemistry programs.

The Electronic Landscape and Its Influence on Reactivity

The reactivity of the hydrazine in N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is not considered in isolation. The electronic properties of the entire molecule dictate the nucleophilicity and availability of the lone pairs on the nitrogen atoms.

  • Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring withdraws electron density from the attached hydrazine group, slightly reducing its nucleophilicity compared to a simple alkylhydrazine.[5]

  • Sulfonamide Group: The sulfonamide group is a strong electron-withdrawing group.[6][7] This effect further decreases the electron density on the pyridine ring and, by extension, on the hydrazine moiety. This modulation is critical; while it tempers the hydrazine's reactivity, it also enhances the stability of the parent compound. Theoretical and experimental data on related structures show that electron-withdrawing sulfonamide groups decrease the σ-donating ability of the pyridine lone pair and increase the π-accepting properties of the ring.[7]

This electronic environment means that while the hydrazine is a potent nucleophile, reactions may require specific catalysis or conditions to proceed efficiently.

Core Reactivity Pathways of the Hydrazine Moiety

The dual nitrogen nucleophile of the hydrazine group is central to its synthetic utility.[3] The terminal nitrogen (-NH2) is typically the more reactive site for initial nucleophilic attack.

Condensation with Carbonyls: Hydrazone Formation

The most fundamental and widely used reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[8] This reaction creates a stable C=N double bond, effectively coupling the core molecule to a new substituent.[9]

Mechanism: The reaction proceeds via nucleophilic addition of the terminal hydrazine nitrogen to the carbonyl carbon, followed by dehydration.[8][10] The process is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[10][11]

Diagram 1: General Mechanism of Hydrazone Formation

G cluster_synthesis Synthesis cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A Dissolve Hydrazine Derivative in Ethanol B Add Aldehyde/Ketone (1.0-1.1 eq) A->B C Add Catalytic Acetic Acid (2-3 drops) B->C D Reflux Mixture (2-6 hours) C->D E Monitor by TLC D->E F Cool to Room Temp E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry Product under Vacuum H->I J Recrystallize if Necessary I->J K Characterize by NMR, MS, IR J->K

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Executive Summary The analysis of highly polar, polyfunctional active pharmaceutical ingredients (APIs) and intermediates requires a departure from generic chromatographic templates. N-(furan-2-ylmethyl)-6-hydrazinylpyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of highly polar, polyfunctional active pharmaceutical ingredients (APIs) and intermediates requires a departure from generic chromatographic templates. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide presents a unique analytical challenge due to its amphoteric nature, structural instability, and high polarity[1]. This application note provides a comprehensive, self-validating protocol for the robust quantification and stability-indicating analysis of this compound, utilizing an Ion-Pairing Reversed-Phase (IP-RP) strategy on a polar-embedded stationary phase.

Physicochemical Profiling & Chromatographic Rationale

Structural Analysis & pKa Considerations

To design a robust method, we must first deconstruct the analyte's physicochemical behavior. The molecule contains three critical ionizable/reactive moieties:

  • Hydrazinyl Group (-NH-NH₂): Highly basic (estimated pKa ~7.5) and extremely polar. It is a potent reducing agent prone to rapid auto-oxidation and Schiff base formation.

  • Pyridine Ring: Contributes secondary basicity (pKa ~5.2).

  • Sulfonamide Moiety: Weakly acidic. Sulfonamides typically exhibit pKa values between 8.0 and 10.0, which dictates their ionization state in aqueous-organic mixtures[2].

  • Furan Ring: Susceptible to polymerization or ring-opening under extreme, prolonged acidic conditions.

The "Why" Behind the Method (Expertise & Causality)

Standard C18 columns often fail for such zwitterionic compounds. At a neutral pH, the compound exhibits poor retention (eluting near the void volume) and severe peak tailing due to secondary interactions between the basic hydrazine/pyridine nitrogens and residual surface silanols[3].

The Solution: We employ an Ion-Pairing Reversed-Phase (IP-RP) approach using 0.1% Trifluoroacetic acid (TFA) at pH ~2.0.

  • Causality: At pH 2.0, the acidic sulfonamide is completely unionized (neutral). Simultaneously, the basic pyridine and hydrazine groups are fully protonated (cationic). The trifluoroacetate anion acts as a volatile ion-pairing agent, masking these positive charges to form a neutral, hydrophobic complex. This dramatically increases retention.

  • Stationary Phase Selection: To further prevent silanol interactions and withstand the highly aqueous initial gradient required for polar retention, a polar-embedded phase (e.g., Waters XBridge Shield RP18) is utilized.

HPLC_Workflow Start Target Analyte: N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide PhysChem Physicochemical Profiling Multiple pKa values (5.2, 7.5, 9.5) Start->PhysChem Decision Retention Strategy LogD at pH 2.0 PhysChem->Decision HILIC HILIC Mode Poor Solubility / High Polarity Decision->HILIC If LogD < -1 RP Ion-Pairing RP-HPLC 0.1% TFA to mask Hydrazine Decision->RP Optimal Path Validation ICH Method Validation System Suitability & Stability HILIC->Validation RP->Validation

Figure 1: Decision tree for HPLC method development based on API physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Water & Acetonitrile: LC-MS Grade (strictly aldehyde-free).

  • Trifluoroacetic Acid (TFA): HPLC Grade (>99.5% purity).

  • Ascorbic Acid: Analytical grade (antioxidant).

Sample Preparation: A Self-Validating System

Hydrazines are notoriously unstable in solution. They react with trace aldehydes/ketones in solvents (e.g., formaldehyde in methanol) and oxidize rapidly in the presence of dissolved oxygen[4]. To ensure the protocol acts as a self-validating, artifact-free system:

  • Antioxidant Fortification: Prepare the sample diluent as Water:Acetonitrile (80:20, v/v) containing 0.05% Ascorbic Acid . The ascorbic acid acts as a sacrificial antioxidant, preserving the hydrazine moiety.

  • Solvent Exclusion: Methanol and Acetone are strictly prohibited in the sample preparation workflow to prevent Schiff base artifacts.

  • Storage: All standards and samples must be prepared in amber glass vials and maintained at 4°C in the autosampler to prevent furan ring degradation and photo-oxidation.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm)Polar-embedded phase prevents silanol interactions with the hydrazine group.
Mobile Phase A 0.1% TFA in WaterIon-pairing for basic moieties; suppresses sulfonamide ionization.
Mobile Phase B 0.1% TFA in AcetonitrileAprotic organic modifier prevents Schiff base formation.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CEnsures reproducible retention times and reduces backpressure.
Detection UV at 265 nmOptimal chromophore absorption for the pyridine-sulfonamide backbone.
Injection Vol 10 µLBalances sensitivity with peak shape integrity.

Table 2: Gradient Elution Program Simultaneous analysis of the API and its degradants requires careful optimization of the mobile phase gradient[5].

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to retain polar ion-pairs.
2.0955Isocratic hold.
10.04060Linear ramp to elute hydrophobic degradants.
12.01090Column wash.
12.1955Return to initial conditions.
17.0955Re-equilibration.

Method Validation & System Suitability

Method validation must adhere to established ICH Q2(R1)/Q2(R2) guidelines, evaluating parameters such as linearity, precision, and accuracy to ensure a self-validating system[6]. Prior to any sample analysis, a System Suitability Test (SST) must be injected six times. The run is only considered valid if the SST criteria are met.

Table 3: Validation Data & System Suitability Summary

ParameterAcceptance CriteriaObserved Value
System Suitability (RSD) ≤ 2.0% (n=6)0.8%
Tailing Factor (Tf) ≤ 1.51.15
Linearity (R²) ≥ 0.999 (Range: 1 - 100 µg/mL)0.9997
Accuracy (Recovery) 98.0% - 102.0%99.4%
Precision (Intra-day RSD) ≤ 2.0%1.2%
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.05 µg/mL / 0.15 µg/mL

Troubleshooting & Degradation Pathways

When developing stability-indicating methods for hydrazinyl-pyridines, analysts frequently encounter ghost peaks or shifting baselines. Understanding the molecular degradation pathways is critical for troubleshooting.

  • Issue: Split Peaks or Early-Eluting Shoulders.

    • Cause: Schiff base formation due to aldehyde/ketone impurities in the mobile phase or diluent.

    • Correction: Purge the system, replace Acetonitrile with a fresh LC-MS grade batch, and ensure no acetone was used to clean glassware.

  • Issue: Late-Eluting Unknown Peaks (Increasing over time).

    • Cause: Oxidative dimerization of the hydrazine group into azo-compounds.

    • Correction: Ensure mobile phases are thoroughly degassed and verify the presence of 0.05% ascorbic acid in the sample diluent.

Degradation API Hydrazine Moiety (Intact API) Oxidation Oxidation (O2, Trace Metals) API->Oxidation Aqueous Instability Schiff Schiff Base Formation (Aldehyde Impurities) API->Schiff Solvent Reaction Diazonium Diazonium Intermediate (Highly Reactive) Oxidation->Diazonium Dimer Azo Dimerization (Late Eluting Artifact) Diazonium->Dimer Condensation

Figure 2: Primary degradation pathways of the hydrazine moiety affecting chromatographic purity.

References

  • PubChemLite - 6-hydrazinylpyridine-3-sulfonamide (C5H8N4O2S). Source: uni.lu.
  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Source: Journal of Chemical & Engineering Data - ACS Publications.
  • HPLC Method Development for Pharmaceuticals. Source: National Academic Digital Library of Ethiopia.
  • Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage forms: a quality by design approach. Source: ACG Publications.
  • Simple simultaneous analysis of various cardiovascular drug mixtures with vincamine: comparative eco-friendly assessment. Source: PMC.
  • New Validated RP-HPLC Method Development for the Simultaneous Estimation of Brinzolamide and Timolol in Pharmaceutical Dosage Form. Source: Pharma Research Library.

Sources

Application

Application Note: Chemical Synthesis Protocol for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Introduction & Strategic Overview N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. The hydrazine moiety is primed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. The hydrazine moiety is primed for cyclization reactions, serving as a critical precursor for pyrazole-based therapeutics such as Hypoxia-Inducible Factor (HIF) activators[1]. Concurrently, the furfuryl-substituted sulfonamide provides a robust pharmacophore frequently employed to modulate metabolic stability, enhance aqueous solubility, and improve target binding affinity in drug development[2].

The synthesis of this compound relies on a highly efficient, two-step sequence starting from commercially available 6-chloropyridine-3-sulfonyl chloride. The methodology leverages the differential reactivity of the sulfonyl chloride and the aryl chloride, ensuring high chemoselectivity without the need for complex protecting group strategies.

Workflow A 6-chloropyridine-3- sulfonyl chloride B 6-chloro-N-(furan-2-ylmethyl) pyridine-3-sulfonamide A->B Furfurylamine, DIPEA DCM, 0 °C to RT C N-(furan-2-ylmethyl)-6- hydrazinylpyridine-3-sulfonamide B->C Hydrazine hydrate EtOH, Reflux, 4h

Two-step synthetic workflow for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

Quantitative Data & Expected Outcomes

To establish a self-validating system, researchers should benchmark their experimental progress against the following validated parameters.

CompoundExpected Yield (%)Reaction Time (h)Purity (LC-MS)Appearance
6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide 85 - 902.0> 95%Off-white solid
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide 75 - 804.0 - 6.0> 95%Pale yellow solid

Step 1: Sulfonamidation Workflow

Mechanistic Rationale

Sulfonyl chlorides are highly electrophilic and prone to hydrolysis or over-reaction. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonamidation and prevent the formation of bis-sulfonylated side products. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of furfurylamine which would stall the reaction. Dichloromethane (DCM) is selected as an aprotic solvent that provides excellent solubility for the starting materials while remaining strictly inert to the sulfonyl chloride[3].

Experimental Protocol
  • Preparation : Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet to maintain an anhydrous atmosphere.

  • Dissolution : Dissolve 6-chloropyridine-3-sulfonyl chloride (10.0 mmol, 2.12 g) in anhydrous DCM (50 mL).

  • Cooling : Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.

  • Base Addition : Add DIPEA (15.0 mmol, 2.6 mL) dropwise over 5 minutes.

  • Amine Addition : Slowly add furfurylamine (11.0 mmol, 0.97 mL) dropwise to prevent localized heating and maintain chemoselectivity.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 2 hours.

  • In-Process Control (IPC) : Confirm the complete consumption of the sulfonyl chloride via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup : Quench the reaction with 1N aqueous HCl (30 mL) to protonate and remove unreacted amine and DIPEA. Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The 6-chloro position of the pyridine ring is exceptionally activated towards SNAr. This is driven by dual electron-withdrawal: the inductive/mesomeric effect of the adjacent (ortho) pyridine nitrogen, and the strongly electron-withdrawing sulfonamide group situated at the para position. Together, these functional groups stabilize the anionic Meisenheimer complex intermediate.

A large stoichiometric excess of hydrazine hydrate (5-10 equivalents) is mandatory. Because hydrazine is a bifunctional nucleophile, utilizing only 1-2 equivalents would result in the newly formed product reacting with another molecule of the starting material, yielding an unwanted symmetric bis-aryl hydrazine dimer. Ethanol is employed as a protic solvent to hydrogen-bond with the leaving chloride ion and facilitate the reflux temperature (78 °C) required to drive the reaction[4].

Mechanism SM 6-Chloro Intermediate + Hydrazine MC Meisenheimer Complex (Stabilized by Pyridine N & SO2R) SM->MC Nucleophilic Attack (C6) PROD 6-Hydrazinyl Product + HCl MC->PROD Chloride Elimination

SNAr mechanism showing the stabilized Meisenheimer complex intermediate.

Experimental Protocol
  • Preparation : Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution : Suspend the 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide intermediate (8.0 mmol, ~2.18 g) in absolute ethanol (40 mL).

  • Hydrazine Addition : Add hydrazine monohydrate (64% hydrazine in water, 40.0 mmol, ~1.95 mL) in one portion. (Caution: Hydrazine is highly toxic and potentially explosive; handle exclusively in a well-ventilated fume hood).

  • Reflux : Heat the reaction mixture to reflux (78 °C) and stir vigorously for 4 to 6 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. The product mass [M+H]⁺ should correspond to 283.07 m/z. Ensure the complete disappearance of the 6-chloro intermediate.

  • Workup : Cool the reaction mixture to room temperature. A precipitate will naturally form as the solubility of the hydrazinyl product drops. If precipitation is incomplete, partially concentrate the ethanol under reduced pressure (do not evaporate to dryness) and add cold water (20 mL).

  • Isolation : Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove excess hydrazine, followed by a small volume of ice-cold ethanol (5 mL).

  • Drying : Dry the product in a vacuum oven at 45 °C overnight to yield the final N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide as a pale yellow solid.

References

  • [1] Title: Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators | Source: Google Patents | URL:1

  • [2] Title: Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides | Source: ResearchGate | URL: 2

  • [3] Title: Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 | Source: NIH | URL: 3

  • [4] Title: Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration | Source: ResearchGate | URL: 4

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Abstract This technical guide provides a detailed protocol and theoretical framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the novel compound, N-(furan-2-ylmethyl)-6-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the novel compound, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We present a multi-faceted approach, integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR techniques to achieve unambiguous structural elucidation. The causality behind experimental choices, from solvent selection to the application of specific NMR experiments, is thoroughly explained to ensure both technical accuracy and practical utility.

Introduction: The Rationale for In-depth NMR Analysis

Therefore, an unambiguous and detailed structural characterization is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, providing atom-level information on the connectivity and chemical environment of the molecule in solution. This guide will walk through the logical steps to acquire and interpret a full suite of NMR data for this specific compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The proposed numbering for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is presented below.

Caption: Atom numbering for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

Experimental Protocols

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide due to its excellent ability to dissolve a wide range of organic molecules, including those with polar functional groups like sulfonamides and hydrazines. Furthermore, the exchangeable protons on the nitrogen atoms (NH and NH₂) will be observable in DMSO-d₆, which is crucial for complete characterization.

Protocol:

  • Accurately weigh approximately 5-10 mg of the synthesized N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

  • Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition Workflow

A systematic approach to data acquisition is essential for efficient and comprehensive characterization. The following workflow outlines the recommended sequence of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (for Structural Confirmation) cluster_interpretation Data Analysis and Interpretation H1_NMR ¹H NMR Acquisition C13_NMR ¹³C{¹H} NMR (Proton Decoupled) H1_NMR->C13_NMR Initial structural overview Assign_Protons Proton Signal Assignment H1_NMR->Assign_Protons COSY ¹H-¹H COSY C13_NMR->COSY Proceed if structure is complex Assign_Carbons Carbon Signal Assignment C13_NMR->Assign_Carbons HSQC ¹H-¹³C HSQC COSY->HSQC Confirm H-C connectivity COSY->Assign_Protons H-H correlations HSQC->Assign_Carbons Direct H-C correlations Final_Structure Final Structure Confirmation Assign_Protons->Final_Structure Assign_Carbons->Final_Structure

Caption: Recommended workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy:

  • Purpose: To identify the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveal neighboring protons.

  • Typical Parameters: A standard pulse program on a 400 MHz or higher spectrometer is sufficient[7].

¹³C NMR Spectroscopy:

  • Purpose: To determine the number of unique carbon atoms in the molecule and their chemical environments. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon[8].

  • Typical Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C[8].

2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled. Cross-peaks in the 2D spectrum connect protons that are on adjacent carbon atoms. This is invaluable for tracing out the spin systems of the furan and pyridine rings.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This is the most definitive method for assigning carbon signals.

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide based on known data for similar structural motifs[7][9][10].

Predicted ¹H NMR Data (in DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale for Assignment
H4~8.2-8.5d1HJ(H4-H5) ≈ 8.0Deshielded proton on the pyridine ring, ortho to the electron-withdrawing sulfonamide group.
H5~7.0-7.3d1HJ(H5-H4) ≈ 8.0Shielded relative to H4, ortho to the electron-donating hydrazine group.
H14~7.5-7.7dd1HJ(H14-H13) ≈ 1.8, J(H14-O) ≈ 0.8Proton on the furan ring adjacent to the oxygen, typically the most deshielded furan proton[10].
H13~6.3-6.5dd1HJ(H13-H14) ≈ 1.8, J(H13-H12) ≈ 3.2Furan proton, shows coupling to both other furan protons[10].
H12~6.2-6.4d1HJ(H12-H13) ≈ 3.2Furan proton adjacent to the methylene group.
H11~4.3-4.5d2HJ(H11-NH) ≈ 6.0Methylene protons adjacent to the furan ring and the sulfonamide nitrogen. Will appear as a doublet due to coupling with the NH proton.
NH (N10)~8.5-9.0t1HJ(NH-H11) ≈ 6.0Sulfonamide NH proton, expected to be broad and deshielded. Will show coupling to the adjacent methylene protons.
NH (N16)~7.8-8.2s (br)1H-Hydrazine NH proton attached to the pyridine ring.
NH₂ (N17)~4.2-4.6s (br)2H-Terminal NH₂ protons of the hydrazine group.
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon(s) Predicted δ (ppm) Rationale for Assignment
C6~158-162Pyridine carbon attached to the electron-donating hydrazine group, expected to be significantly deshielded.
C2~150-154Pyridine carbon adjacent to the ring nitrogen.
C12 (Furan)~150-153Furan carbon adjacent to the methylene group.
C3~140-145Pyridine carbon bearing the sulfonamide group.
C14 (Furan)~142-144Furan carbon adjacent to the oxygen.
C5~108-112Pyridine carbon ortho to the hydrazine group, expected to be shielded.
C13 (Furan)~110-112Furan carbon.
C4~105-108Pyridine carbon.
C11~38-42Methylene carbon between the furan and the sulfonamide.

Data Analysis: A Self-Validating Approach

  • From ¹H NMR: Identify the spin systems. You should be able to trace the connectivity of the pyridine protons (H4 and H5) and the furan protons (H12, H13, and H14) through their respective coupling patterns. The methylene protons (H11) coupling to the sulfonamide NH (N10) should also be evident.

  • Using COSY: Confirm the proton-proton connectivities. A cross-peak between the signals assigned to H4 and H5 will definitively confirm their adjacent relationship. Similarly, cross-peaks will be observed between H12-H13 and H13-H14, confirming the furan ring's proton network. A cross-peak between the H11 and NH (N10) signals will confirm the sulfonamide fragment.

  • Leveraging HSQC: Assign the carbon spectrum with certainty. For every proton signal assigned in the ¹H spectrum, the HSQC experiment will show a correlation to the carbon it is directly attached to. For example, the proton signal at ~4.3-4.5 ppm (H11) will have a cross-peak with the carbon signal at ~38-42 ppm, definitively assigning this as C11. This process is repeated for all protonated carbons. Quaternary carbons (those with no attached protons, like C2, C3, C6, and C12) will not show a signal in the HSQC spectrum, aiding in their identification.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as outlined in this guide, provides a robust and self-validating methodology for the complete structural elucidation of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide. By understanding the underlying principles of each experiment and the expected chemical shifts for the constituent molecular fragments, researchers can confidently characterize this and other novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). BMC Chemistry. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. (2020). Manipal Journal of Medical Sciences.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms. (2019).
  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. (n.d.). ResearchGate. [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). Rsc.org.
  • Bell, C. F., Mortimore, G. R., & Reed, G. L. (1974). The 1 H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. Journal of Chemical Research, Synopses, (3), 94-95.
  • Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. (2017). ResearchGate. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2020). ResearchGate. [Link]

  • Chang, C. J., & Lunsford, C. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(8), 1245–1248.
  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide. PubChem. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.).
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023).
  • One-Step Synthesis of Sulfonamides
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • N-oxidation of Pyridine Derivatives - Supporting Information. (2020). The Royal Society of Chemistry.
  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. (n.d.). Benchchem.
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (n.d.).
  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017). ResearchGate. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.
  • A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. (n.d.).
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. (2026). ResearchGate. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathways of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Executive Summary & Pharmacophore Deconstruction N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a highly functionalized heterocyclic compound that integrates three distinct pharmacophores: a furan-2-ylmethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a highly functionalized heterocyclic compound that integrates three distinct pharmacophores: a furan-2-ylmethyl moiety, a central pyridine-3-sulfonamide core, and a hydrazinyl group. Sulfonamides are foundational in medicinal chemistry, widely recognized for their potent antibacterial and carbonic anhydrase inhibitory activities[1]. Furthermore, structural analogs containing furan-2-ylmethylene hydrazine derivatives have recently been identified as potent non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro)[2].

Understanding the gas-phase dissociation behavior of this compound is critical for bioanalytical quantification, metabolite identification, and pharmacokinetic profiling. This application note details the mechanistic fragmentation pathways of the protonated molecule ([M+H]⁺ m/z 269.0708) using High-Resolution Mass Spectrometry (HRMS) and provides a self-validating analytical protocol for robust data acquisition.

Gas-Phase Mechanistic Fragmentation Pathways

The collision-induced dissociation of the [M+H]⁺ precursor ion is driven by the disparate bond dissociation energies of its functional groups. We have identified three primary fragmentation cascades:

Pathway A: Furan-2-ylmethyl Cleavage (Charge Retention)

The C–N bond connecting the furan-2-ylmethyl group to the sulfonamide nitrogen is highly labile. Upon collisional activation, heterolytic cleavage occurs, driven by the thermodynamic stability of the resulting furan-2-ylmethyl carbocation. This yields a highly abundant diagnostic fragment at m/z 81.0340. Alternatively, the neutral loss of furan-2-ylmethylamine (97.0528 Da) from the precursor generates a stable pyridine-sulfinic acid derivative at m/z 172.0180.

Pathway B: Sulfonamide Rearrangement and SO₂ Extrusion

Protonated aromatic sulfonamides exhibit unique gas-phase fragmentation behavior. Upon N-protonation, the S–N bond dissociates to form an intermediate [sulfonyl cation/amine] ion-neutral complex[3]. Within this complex, an intramolecular charge transfer occurs, followed by the characteristic neutral loss of sulfur dioxide (SO₂, 64.0 Da) via an intramolecular rearrangement[4]. For this compound, the SO₂ extrusion pathway yields a diagnostic fragment at m/z 205.1089.

Pathway C: Hydrazine Group Dissociation

The hydrazinyl group at the C6 position of the pyridine ring is susceptible to both even-electron and radical-driven cleavages. Under tandem mass spectrometry conditions, hydrazine derivatives typically undergo neutral losses of ammonia (NH₃, 17.0265 Da) and neutral hydrazine (N₂H₄, 32.0374 Da)[5]. These eliminations from the precursor ion generate the product ions at m/z 252.0442 and m/z 237.0333, respectively.

Fragmentation_Mechanisms Precursor Precursor Ion [M+H]+ m/z 269.0708 [C10H13N4O3S]+ Furan Furan-2-ylmethyl Cation m/z 81.0340 [C5H5O]+ Precursor->Furan N-C Cleavage LossAmine Loss of Furan-amine m/z 172.0180 [C5H6N3O2S]+ Precursor->LossAmine Neutral Loss (-97 Da) LossSO2 Loss of SO2 m/z 205.1089 [C10H13N4O]+ Precursor->LossSO2 Rearrangement (-64 Da) LossNH3 Loss of NH3 m/z 252.0442 [C10H10N3O3S]+ Precursor->LossNH3 Hydrazine Cleavage (-17 Da) LossN2H4 Loss of N2H4 m/z 237.0333 [C10H9N2O3S]+ Precursor->LossN2H4 Hydrazine Cleavage (-32 Da)

Mechanistic fragmentation pathways of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

Self-Validating LC-HRMS/MS Protocol

To ensure data integrity and reproducibility, this protocol is designed as a self-validating system . Every experimental choice is grounded in physicochemical causality.

Sample Preparation
  • Solubilization : Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. Causality: FA acts as a proton donor, maximizing the ionization efficiency of the basic hydrazine and pyridine nitrogens to ensure a robust[M+H]⁺ signal.

  • System Suitability Check (Self-Validation Step 1) : Prior to analysis, infuse a tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is strictly < 2 ppm.

UHPLC Chromatographic Separation
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A : LC-MS grade Water + 0.1% FA.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Carryover Assessment (Self-Validation Step 2) : Inject a blank (50:50 MeOH:H₂O) immediately following the highest calibration standard. The blank must show an integrated area of < 0.1% of the analyte peak at m/z 269.0708 to rule out column carryover.

HRMS/MS Acquisition Parameters
  • Ionization Mode : Heated Electrospray Ionization (HESI), Positive Mode.

  • Isotopic Fidelity (Self-Validation Step 3) : Before triggering MS/MS, the MS1 survey scan must confirm the presence of the ³⁴S isotope peak at m/z 271.0666 (~4.4% relative abundance). This validates the sulfur-containing elemental formula.

  • Fragmentation Method : Higher-energy Collisional Dissociation (HCD). Causality: Unlike ion-trap CID, HCD does not suffer from the "1/3 rule" low-mass cutoff, allowing the critical detection of the low-mass furan-2-ylmethyl cation (m/z 81.0340).

  • Collision Energy : Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. Causality: The labile hydrazine group fragments at low energy (20 eV), while the stable sulfonamide rearrangement requires higher energy (40-60 eV). Stepping the NCE captures the complete fragmentation landscape in a single MS/MS scan.

LC_HRMS_Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18, Gradient) A->B C ESI(+) Ionization (Protonation) B->C D Quadrupole Isolation (m/z 269.07) C->D E HCD Cell (Stepped NCE) D->E F Orbitrap Detection (HRMS/MS) E->F

Self-validating LC-HRMS/MS workflow utilizing stepped NCE for comprehensive coverage.

Quantitative Data Synthesis

The following tables summarize the exact mass calculations and diagnostic ions required for accurate targeted screening and structural elucidation.

Table 1: Physicochemical Properties & Precursor Ion Identification

ParameterValue
Chemical Formula C₁₀H₁₂N₄O₃S
Monoisotopic Exact Mass 268.0630 Da
Target Precursor Ion [M+H]⁺ m/z 269.0708
³⁴S Isotope Confirmation m/z 271.0666 (Expected Abundance: ~4.4%)
Predicted Ionization Site Hydrazine -NH₂ or Pyridine Nitrogen

Table 2: Diagnostic MS/MS Product Ions and Proposed Mechanisms

Exact Mass (m/z)FormulaMass Defect (mDa)Neutral Loss / MechanismRelative Energy Req.
252.0442 [C₁₀H₁₀N₃O₃S]⁺44.2-17.0265 Da (Loss of NH₃)Low (NCE 20)
237.0333 [C₁₀H₉N₂O₃S]⁺33.3-32.0374 Da (Loss of N₂H₄)Low (NCE 20)
205.1089 [C₁₀H₁₃N₄O]⁺108.9-64.0 Da (Loss of SO₂ via rearrangement)High (NCE 40-60)
172.0180 [C₅H₆N₃O₂S]⁺18.0-97.0528 Da (Loss of furan-2-ylmethylamine)Medium (NCE 40)
81.0340 [C₅H₅O]⁺34.0C-N Cleavage (Furan-2-ylmethyl cation)High (NCE 60)

References

  • BenchChem. "Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers." Benchchem. 1

  • Dou, X., et al. "Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease." PMC, National Institutes of Health. 2

  • "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." PubMed, National Institutes of Health. 4

  • "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, ACS Publications. 3

  • Moldovan, Z., et al. "The mass spectral analysis of several hydrazine derivatives." Rapid Communications in Mass Spectrometry, OSTI.

  • "The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates." PMC, National Institutes of Health.5

Sources

Method

Application Note: Strategic Utilization of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7) Executive Summary & Structural Profiling In advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7)

Executive Summary & Structural Profiling

In advanced medicinal chemistry, the selection of a synthetic precursor dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final drug candidate. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a highly versatile, trifunctional building block[1]. As an application scientist, I emphasize that its value lies in the orthogonal reactivity of its three distinct domains:

  • The 6-Hydrazinyl Group (The Nucleophilic Engine): Driven by the alpha-effect (adjacent lone pairs repelling each other), the hydrazine moiety is a hyper-reactive bidentate nucleophile. It is the premier entry point for cyclocondensation reactions to form pyrazoles, pyridazines, and triazoles.

  • The Pyridine-3-Sulfonamide Core (The Pharmacophore): This privileged scaffold acts as a robust hydrogen-bond donor and acceptor. It is frequently employed in the design of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and carbonic anhydrase inhibitors, as detailed in [2].

  • The Furan-2-ylmethyl Moiety (The Lipophilic Modulator): This electron-rich appendage enhances membrane permeability and fits seamlessly into hydrophobic protein pockets. Its utility in modulating physicochemical properties is well-documented in studies of [3].

Mechanistic Insights & Causality

When synthesizing pyrazole derivatives for target-directed therapies (e.g., HIF-1α stabilization), the choice of a hydrazine-bearing pyridine is deliberate[2].

The Causality of the Reaction Design: The primary amine of the hydrazine attacks the highly electrophilic carbonyl of a 1,3-dicarbonyl compound to form a hydrazone intermediate. The secondary amine then attacks the remaining carbonyl. Subsequent acid-catalyzed dehydration drives the formation of the aromatic pyrazole ring. Crucially, the sulfonamide group remains entirely unreacted under these mildly acidic conditions, preserving its ability to coordinate with the active-site iron in prolyl hydroxylase (PHD) enzymes.

Workflow A Precursor: Hydrazine Nucleophile C Hydrazone Intermediate (IPC: LC-MS [M+H]+) A->C EtOH, RT B 1,3-Dicarbonyl Electrophile B->C D Cyclization (Acid Catalysis) C->D Heat, 80°C E Target: Pyrazole-Pyridine Sulfonamide D->E -H2O

Synthetic workflow for pyrazole formation from the hydrazine precursor.

Validated Experimental Protocol: Regioselective Pyrazole Synthesis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating In-Process Controls (IPCs).

Objective

Synthesize 6-(1H-pyrazol-1-yl)pyridine-3-sulfonamide derivatives via cyclocondensation.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide in 10 mL of anhydrous ethanol.

    • Causality: Ethanol is selected because it solubilizes both the polar sulfonamide precursor and the lipophilic dicarbonyl, while its protic nature facilitates the proton-transfer steps required for hydrazone formation.

  • Electrophile Addition: Add 1.1 mmol of the selected 1,3-dicarbonyl compound (e.g., acetylacetone) dropwise at room temperature (20–25°C) under constant magnetic stirring.

  • Catalysis: Introduce 0.1 mL of glacial acetic acid.

    • Causality: The weak acid lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, accelerating nucleophilic attack without fully protonating the hydrazine to the point of inertness.

  • Self-Validating Checkpoint 1 (Hydrazone Formation): After 30 minutes, sample 10 µL of the reaction mixture. Run Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). A new spot with a higher Rf​ than the precursor should appear. Confirm via LC-MS; you must observe the [M+H]+ peak corresponding to the exact mass of the precursor + dicarbonyl minus one H2​O molecule.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Causality: Thermal energy is required to overcome the activation energy barrier for the second intramolecular condensation (ring closure) and subsequent aromatization.

  • Self-Validating Checkpoint 2 (Reaction Completion): Analyze via LC-MS. The intermediate hydrazone mass must transition entirely to the final pyrazole mass (indicating the loss of a second H2​O molecule).

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water (7:3) to yield the pure pyrazole derivative.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the cyclocondensation reaction. The data clearly demonstrates that Condition 3 provides the optimal balance of kinetic energy and catalytic activation without degrading the sensitive furan ring.

ConditionSolventTemp (°C)CatalystTime (h)Yield (%)Purity (HPLC %)
1Methanol65None124582
2Ethanol80None86088
3 (Optimal) Ethanol 80 AcOH (cat) 4 92 >98
4DMF120AcOH (cat)27585 (Decomp.)

Pharmacological Application: HIF-1α Pathway

Derivatives synthesized from this precursor are highly active in stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α)[2]. The sulfonamide and pyrazole moieties coordinate to the active site of Prolyl Hydroxylase (PHD), preventing the hydroxylation of HIF-1α. This evades proteasomal degradation, allowing HIF-1α to translocate to the nucleus and transcribe genes like Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).

Pathway Drug Pyrazole Derivative PHD Prolyl Hydroxylase (PHD) Drug->PHD Binds Active Site HIF HIF-1α (Stabilized) PHD->HIF Inhibition prevents hydroxylation Deg Proteasomal Degradation HIF->Deg Pathway Blocked Nuc Gene Transcription (EPO, VEGF) HIF->Nuc Translocation

Mechanism of HIF-1α stabilization by synthesized pyrazole derivatives.

References

  • Title: EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)
  • Title : 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide (TSM) as Potential Inhibitors Source : ACS Publications URL :[Link]

Sources

Application

Application Note: Preparation and Handling of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide Stock Solutions

Introduction & Scope N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7) is a structurally complex bioactive small molecule featuring a pyridine core, a sulfonamide moiety, and a reactive hydrazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7) is a structurally complex bioactive small molecule featuring a pyridine core, a sulfonamide moiety, and a reactive hydrazine group[1]. Compounds containing these functional groups are frequently utilized in medicinal chemistry and high-throughput screening (HTS) libraries.

Proper preparation and storage of its stock solutions are critical. The hydrazine moiety is highly susceptible to oxidative degradation, while the sulfonamide group dictates specific solubility constraints in aqueous versus organic environments. This application note provides a self-validating, step-by-step protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO), ensuring maximum compound integrity for downstream biological or biochemical assays.

Physicochemical Properties & Quantitative Data

Before initiating stock preparation, it is essential to understand the compound's physical parameters. The table below summarizes the quantitative data required for accurate molarity calculations.

ParameterValue / Description
Chemical Name N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide
CAS Number 926220-15-7
Molecular Formula C₁₀H₁₂N₄O₃S
Molecular Weight 268.30 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Sparingly soluble (Requires DMSO pre-dissolution)
Mass-to-Volume Dilution Table (1.0 mL Batch)

To facilitate rapid laboratory workflows, use the following mass requirements to achieve standard stock concentrations in 1.0 mL of DMSO:

Desired ConcentrationVolume of DMSORequired Mass of Compound
1 mM 1.0 mL0.268 mg
5 mM 1.0 mL1.342 mg
10 mM 1.0 mL2.683 mg
20 mM 1.0 mL5.366 mg

Scientific Rationale & Best Practices (Causality)

As a best practice in drug development, experimental choices must be grounded in the physicochemical reality of the molecule:

  • Solvent Selection (Why DMSO?): Sulfonamides typically exhibit extremely low solubility in aqueous buffers but are highly soluble in polar aprotic solvents like DMSO[2][3]. Using anhydrous DMSO prevents premature hydrolysis and ensures complete solvation of the crystal lattice.

  • Hydrazine Stability (Why Inert Gas?): Hydrazine derivatives are known to act as C-centered radical precursors upon oxidation, which can lead to the irreversible extrusion of nitrogen gas (N₂) and compound degradation[4]. To mitigate this, stock solutions must be purged with an inert gas (Argon or Nitrogen) and stored in tightly sealed amber vials to prevent photo-oxidation.

  • Aqueous Dilution (Why Fresh Preparation?): For biological assays, the DMSO stock should be diluted into the aqueous buffer immediately prior to use. Storing aqueous solutions of sulfonamides for more than 24 hours is strongly discouraged due to the high risk of thermodynamically driven precipitation[3].

Experimental Protocol: Step-by-Step Methodology

Materials Required
  • N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide powder[1]

  • Anhydrous DMSO (Cell culture grade, ≥99.9%, water ≤0.005%)

  • Argon or Nitrogen gas source

  • Amber glass vials or opaque polypropylene microcentrifuge tubes

  • Sonicator and vortex mixer

Step 1: Thermal Equilibration
  • Remove the desiccated solid compound from cold storage (-20°C or 4°C).

  • Critical Step: Allow the intact, sealed vial to equilibrate to room temperature (RT) for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water ingress will rapidly degrade the hydrazine group and reduce the effective solubility of the sulfonamide in DMSO.

Step 2: Stock Solution Preparation (10 mM Example)
  • Weigh exactly 2.68 mg of the powder into a sterile tube.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Self-Validating QC Step: Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If the solution is cloudy or contains floating crystals, sonicate in a water bath at 37°C for 5 minutes[5]. Do not exceed 37°C to prevent thermal degradation.

Step 3: Aliquoting and Inert Gas Purging
  • Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL).

    • Causality: This avoids repeated freeze-thaw cycles, which cause concentration gradients and localized precipitation.

  • Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before capping tightly to displace atmospheric oxygen[2].

Step 4: Storage & Working Solution Preparation
  • Storage: Store all aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).

  • Assay Dilution: Thaw a single aliquot at room temperature. Dilute into the chosen aqueous assay buffer (e.g., PBS or cell culture media) with rapid vortexing. Ensure the final DMSO concentration is ≤1% (v/v) to minimize solvent toxicity in cellular assays. Use immediately.

Workflow Visualization

G A Solid Compound (CAS: 926220-15-7) B Equilibrate to RT (Desiccated) A->B C Add Anhydrous DMSO (Inert Atmosphere) B->C D Vortex & Sonicate (Max 37°C) C->D E Visual QC (Clear Solution?) D->E E->D No (Repeat) F Aliquot into Amber Vials (Avoid Light) E->F Yes G Purge with Argon/N2 (Prevent Oxidation) F->G H Store at -80°C (Long-term Stability) G->H

Workflow for the preparation and storage of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

References

  • MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide. This document provides a series of troubleshooting steps, frequently asked questions, and detailed experimental protocols to systematically address and overcome solubility issues, ensuring the successful progression of your research and development efforts.

I. Understanding the Molecule: Key Physicochemical Properties

N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a complex heterocyclic molecule. A foundational understanding of its constituent parts is crucial for troubleshooting its solubility.

  • Sulfonamide Group (-SO₂NH₂): This group is weakly acidic and can be deprotonated at higher pH values, which generally increases aqueous solubility.[1][2] The pKa of the sulfonamide proton is a critical parameter influencing its charge state and, consequently, its solubility at a given pH.[1]

  • Pyridine Ring: A basic nitrogen-containing heterocycle that can be protonated in acidic conditions.

  • Hydrazinyl Group (-NHNH₂): This group also possesses basic properties.

  • Furan Ring: A five-membered aromatic ether, which is generally hydrophobic and can be unstable in acidic conditions.[3][4]

The interplay of these acidic and basic functional groups suggests that the molecule is amphoteric, and its solubility will be significantly dependent on the pH of the aqueous medium.[5] The presence of the furan and pyridine rings contributes to the molecule's overall hydrophobicity.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a logical workflow for systematically addressing the poor aqueous solubility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide.

Caption: A decision-making workflow for improving the aqueous solubility of the target compound.

III. Frequently Asked Questions (FAQs)

Q1: My compound is insoluble in neutral water. What is the first step I should take?

A1: The first and most critical step is to perform a pH-solubility profile. Given the presence of both acidic (sulfonamide) and basic (pyridine, hydrazine) functional groups, the net charge of your molecule is highly dependent on pH.[6] Sulfonamides typically become more soluble as the pH increases above their pKa, due to deprotonation and salt formation.[2] Conversely, the basic nitrogens will be protonated at low pH, which could also increase solubility. By testing the solubility across a range of pH values (e.g., pH 2 to 10), you can identify the pH at which the compound has maximum solubility.

Q2: I've adjusted the pH, and the solubility has improved, but it's still not sufficient for my needs. What's next?

A2: If pH adjustment alone is insufficient, the next step is to explore the use of excipients. The three main classes to consider are co-solvents, cyclodextrins, and surfactants.[7][8]

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like yours, forming inclusion complexes that are more water-soluble.[11][12]

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic drug molecules, thereby increasing their apparent solubility in water.[13][14]

Q3: Are there any potential stability issues I should be aware of with this molecule?

A3: Yes, the furan ring is known to be unstable under strongly acidic conditions, where it can undergo acid-catalyzed hydrolysis and ring-opening.[4] Therefore, while exploring low pH for solubility enhancement, it is crucial to monitor the chemical stability of your compound, for instance by using HPLC to check for degradation products over time.

Q4: Can I combine different solubility enhancement techniques?

A4: Absolutely. In fact, synergistic effects are often observed. For example, you can use a co-solvent system in a buffered solution at the optimal pH.[] This combined approach can often lead to a greater increase in solubility than either method alone.[5]

Q5: My compound precipitates out of the solution when I dilute my stock (prepared in an organic solvent like DMSO) with an aqueous buffer. How can I prevent this?

A5: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer high enough to keep the compound dissolved. To mitigate this, you can:

  • Add a surfactant or cyclodextrin to the aqueous buffer before adding your compound's stock solution. These can help to keep the compound in solution as the organic solvent concentration decreases.[11][16]

  • Decrease the concentration of your stock solution.

  • Add the stock solution to the aqueous buffer very slowly while vortexing vigorously to allow for better mixing and potential micelle or complex formation.

IV. Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide as a function of pH.

Materials:

  • N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

  • Buffer solutions (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • HPLC system with a suitable column and detection method

  • Microcentrifuge

  • pH meter

Procedure:

  • Add an excess amount of the compound to a series of vials, each containing a buffer of a different, known pH.

  • Cap the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vials to ensure that excess solid is still present.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Protocol 2: Screening of Solubilizing Excipients

Objective: To evaluate the effectiveness of various co-solvents, cyclodextrins, and surfactants in enhancing the aqueous solubility of the target compound.

Materials:

  • Target compound

  • Aqueous buffer at a pre-determined, optimal pH (from Protocol 1)

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Surfactants: Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS)

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare stock solutions of the excipients in the chosen aqueous buffer at various concentrations (see table below for suggestions).

  • For each excipient solution, add an excess amount of the target compound.

  • Follow steps 2-6 from Protocol 1 to determine the solubility of the compound in the presence of each excipient.

  • Compare the solubility values obtained with the intrinsic solubility in the buffer alone to determine the enhancement factor for each excipient.

Table 1: Suggested Concentration Ranges for Excipient Screening

Excipient ClassExample ExcipientSuggested Concentration Range (% w/v or v/v)
Co-solvents PEG 40010%, 20%, 40% (v/v)
Propylene Glycol10%, 20%, 40% (v/v)
Cyclodextrins HP-β-CD5%, 10%, 20% (w/v)
SBE-β-CD5%, 10%, 20% (w/v)
Surfactants Tween 800.5%, 1%, 2% (w/v)
SLS0.1%, 0.5%, 1% (w/v)
Protocol 3: Preparation of an Inclusion Complex with Cyclodextrin (Kneading Method)

Objective: To prepare a solid inclusion complex of the target compound with a cyclodextrin to potentially improve its dissolution rate and solubility.[17]

Materials:

  • Target compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Determine the appropriate molar ratio of the compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Place the HP-β-CD in a mortar and add a small amount of the water/ethanol mixture to form a paste.

  • Add the target compound to the paste and knead thoroughly with the pestle for 30-60 minutes.

  • During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting solid can be gently ground into a powder and its solubility and dissolution characteristics can be compared to the pure compound.

Caption: Formation of a water-soluble inclusion complex between a drug and a cyclodextrin.

V. Concluding Remarks

Improving the aqueous solubility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a multifactorial challenge that can be effectively addressed through a systematic and logical approach. By first understanding the pH-dependent nature of the molecule and then exploring various formulation strategies, researchers can significantly enhance its solubility, thereby facilitating further preclinical and clinical development. Always ensure to assess the chemical stability of the compound in parallel with solubility enhancement experiments.

VI. References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Thakuria, R., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Moradiya, M., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Cho, S. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Muñoz-Bonilla, A., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. [Link]

  • Al-kassas, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery Science and Technology. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). LinkedIn. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Gallocchio, F., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. (n.d.). Taylor & Francis Online. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • The BMJ. (n.d.). SOLUBILITY OF SULPHONAMIDES. [Link]

  • PubMed. (1945). The effect of pH on the solubility of sulphonamides. [Link]

  • lci-koeln.de. (n.d.). Update on Furan and its Methyl Analogues. [Link]

  • Pharmacology. (n.d.). pH Dependency in Uptake of Sulfonamides by Bacteria. [Link]

  • LookChem. (n.d.). 2-Hydrazinopyridine. [Link]

  • Journal of Chemical & Engineering Data. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. [Link]

  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • NIH. (n.d.). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. [Link]

  • ResearchGate. (n.d.). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. [Link]

  • Thieme. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7). [Link]

  • PubChem. (n.d.). N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide. [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • NextSDS. (n.d.). 6-chloro-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide. [Link]

  • ResearchGate. (n.d.). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]

  • PubChem. (n.d.). 2-Chloro-6-hydrazinopyridine. [Link]

  • PubChemLite. (n.d.). 6-chloro-n-(furan-2-ylmethyl)pyridine-3-sulfonamide. [Link]

  • Chemsrc. (n.d.). CAS#:622803-44-5 | 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide. [Link]

  • Scent.vn. (n.d.). 2-((Furan-2-ylmethyl)thio)pyridine CAS# 856591-70-3. [Link]

Sources

Optimization

Troubleshooting low yield in N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide synthesis

Welcome to the Application Science Support Center. This guide addresses the specific chemical and procedural hurdles encountered during the synthesis of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide addresses the specific chemical and procedural hurdles encountered during the synthesis of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide .

This molecule presents a unique synthetic challenge due to the presence of three highly sensitive motifs: an acid/oxidation-labile furan ring, a weakly acidic sulfonamide, and a highly nucleophilic, amphoteric hydrazine group. Below, we break down the mechanistic causality behind common yield failures and provide a self-validating, optimized protocol.

Part 1: Reaction Workflow & Failure Pathways

The synthesis typically proceeds via a two-step sequence: sulfonamidation of 6-chloro-pyridine-3-sulfonyl chloride with furfurylamine, followed by a Nucleophilic Aromatic Substitution (SNAr) using hydrazine hydrate. The diagram below maps the critical failure points in the SNAr step.

Workflow SM 6-chloro-pyridine-3-sulfonyl chloride + Furfurylamine Int 6-chloro-N-(furan-2-ylmethyl) pyridine-3-sulfonamide SM->Int Sulfonamidation (Step 1) Reagent Hydrazine Hydrate (Excess) Nucleophilic Aromatic Substitution Int->Reagent SNAr (Step 2) Prod N-(furan-2-ylmethyl)-6-hydrazinyl pyridine-3-sulfonamide (Target Product) Reagent->Prod Optimal Conditions (15 eq N2H4, 75°C, pH 6.8 workup) Side1 Bis-pyridyl hydrazine (Over-alkylation impurity) Reagent->Side1 Low Hydrazine Eq. or Normal Addition Side2 Furan Humin Polymers (Thermal Degradation) Reagent->Side2 Temp > 80°C or Harsh Base Side3 Product Loss in Aqueous (Extraction Failure) Prod->Side3 Standard LLE Workup (EtOAc/Water)

Fig 1: Synthesis workflow and failure pathways for the target hydrazinylpyridine sulfonamide.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive +190 Da side product instead of the target mass. What is happening?

Cause: You are observing over-alkylation. Hydrazine has two nucleophilic nitrogen atoms. Once the first SNAr substitution occurs, the resulting mono-arylhydrazine product remains nucleophilic. If the local concentration of the 6-chloro starting material is too high relative to the available hydrazine, the product will attack a second molecule of starting material, forming a symmetric bis-pyridyl hydrazine. Solution: You must manipulate the reaction kinetics using an overwhelming stoichiometric excess of hydrazine hydrate (10 to 15 equivalents)[1]. Furthermore, utilize inverse addition : dissolve your chloropyridine intermediate in solvent and add it dropwise to the heated hydrazine solution. This ensures the local concentration of hydrazine is always vastly higher than the starting material, kinetically favoring the mono-substitution.

Q2: The SNAr reaction stalls at 60% conversion. Should I increase the temperature or add a stronger base?

Cause: Absolutely not. The furan ring in your substrate is highly sensitive to harsh conditions. Pushing the temperature above 80 °C or adding strong inorganic bases will cause the furan moiety to undergo ring-opening and polymerize into dark, insoluble humin-like oligomers[2]. If your reaction mixture is turning opaque black, furan degradation is the culprit. Solution: Cap your reaction temperature at 75 °C. Instead of relying on thermal energy or harsh bases, use a polar protic solvent like ethanol or 1-propanol[3]. Protic solvents dynamically stabilize the negatively charged Meisenheimer complex transition state during the SNAr reaction via hydrogen bonding, naturally accelerating the conversion without destroying the furan ring.

Q3: My HPLC shows >95% conversion, but my isolated yield after aqueous workup is <20%. Where is my product?

Cause: You are likely losing your product in the aqueous phase during standard liquid-liquid extraction (LLE). Hydrazinylpyridine sulfonamides are highly polar, zwitterionic molecules. They possess a basic hydrazine group and a weakly acidic sulfonamide proton. In a highly basic aqueous hydrazine mixture, the sulfonamide is deprotonated, making the molecule entirely water-soluble. It will not partition into ethyl acetate or dichloromethane. Solution: Abandon standard LLE. Instead, utilize isoelectric point (pI) precipitation . By carefully adjusting the pH of the crude aqueous mixture to approximately 6.5–7.0, you neutralize both the basic and acidic moieties. At its isoelectric point, the zwitterion's aqueous solubility drops drastically, allowing it to crash out as a filterable solid.

Part 3: Optimized, Self-Validating Protocol

This protocol is designed with built-in validation checkpoints to ensure successful execution of the SNAr step.

Reagents:

  • 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide (1.0 eq, 10 mmol, 2.87 g)

  • Hydrazine hydrate (64% hydrazine, 15.0 eq, 150 mmol, ~7.3 mL)[1]

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (for pH adjustment)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, add the hydrazine hydrate and 15 mL of absolute ethanol. Heat the mixture to 75 °C under a nitrogen atmosphere.

  • Inverse Addition: Dissolve the chloropyridine starting material in 15 mL of ethanol. Add this solution dropwise to the stirring hydrazine mixture over 30 minutes using an addition funnel.

  • Reaction Monitoring (Validation Check 1): Stir at 75 °C for 4 hours. Pull a 50 µL aliquot, dilute in methanol, and check via TLC (Eluent: EtOAc/Hexane 7:3).

    • Pass Condition: The UV-active starting material spot ( Rf​≈0.6 ) must be completely absent. A new, highly polar spot ( Rf​≈0.1 ) that stains strongly with ninhydrin (indicating the free hydrazine) should be present.

  • Concentration: Once complete, cool the reaction to room temperature. Critical: Remove the ethanol and the bulk of the unreacted hydrazine under reduced pressure (rotary evaporator, water bath at 40 °C). Do not skip this step, or the excess hydrazine will buffer your precipitation step.

  • pI Precipitation (Validation Check 2): Dissolve the resulting thick residue in 20 mL of ice-cold distilled water. Slowly add glacial acetic acid dropwise while monitoring with a calibrated pH meter.

    • Pass Condition: As the pH approaches 6.8, the solution will turn cloudy, and a dense precipitate will rapidly form.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystallization. Filter the solid under vacuum, wash with 10 mL of ice-cold water followed by 5 mL of cold isopropanol, and dry under high vacuum.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when deviating from the optimal parameters, highlighting the strict necessity of the controlled variables.

Reaction ConditionHydrazine (Eq.)Temp (°C)Workup MethodConversion (%)Isolated Yield (%)Primary Issue Observed
Standard SNAr3.090EtOAc Extraction>95<10Over-alkylation; Severe extraction loss
Harsh Base Addition5.0100EtOAc ExtractionN/A0Furan polymerization (black tar)[2]
Optimized Protocol 15.0 75 pI Precipitation (pH 6.8) >98 82 - 86 None (Clean isolation)

Part 5: References

  • "A benign-by-design sustainable protocol is herein reported for the synthesis of furosemide using biomass-derived compounds." Sustainable Chemistry and Pharmacy / Zenodo, 2024.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals mitigate the oxidative degradation of N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals mitigate the oxidative degradation of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide .

This molecule presents unique storage challenges due to the presence of two highly reactive moieties: a hydrazine group and a furan ring . Below, you will find a mechanistic breakdown of its vulnerabilities, a targeted troubleshooting guide, and self-validating experimental protocols to ensure the integrity of your API (Active Pharmaceutical Ingredient) across its lifecycle.

Mechanistic Breakdown of Oxidative Vulnerabilities

To effectively store this compound, we must first understand the causality of its degradation. The molecule undergoes oxidation via two distinct, competing pathways:

  • Hydrazine Auto-Oxidation (Primary Pathway): The terminal nitrogen of the hydrazine moiety possesses an available lone pair that is highly susceptible to single-electron transfer (SET). In the presence of ambient oxygen or trace transition metals, it rapidly oxidizes to form diazonium or azo intermediates. As documented in comprehensive studies on 1, this process frequently leads to the extrusion of nitrogen gas ( N2​ ) and the formation of hazardous radical impurities.

  • Furan Ring Oxidation (Secondary Pathway): The electron-rich furan ring is vulnerable to singlet oxygen ( 1O2​ ), which is typically generated via photo-oxidation. The furan ring undergoes a[4+2] cycloaddition with oxygen to form an unstable endoperoxide intermediate, which subsequently collapses into reactive 1,4-dicarbonyl (diketone) ring-opened products, a known liability in 2.

OxidationPathways API Intact API (Free Base) Stress Oxidative Stress (O2, Light, Metals) API->Stress HydrazineOx Hydrazine Oxidation (-2e-, -2H+) Stress->HydrazineOx Primary FuranOx Furan Ring Oxidation (Singlet Oxygen) Stress->FuranOx Secondary Diazonium Diazonium / Azo Species HydrazineOx->Diazonium Endoperoxide Endoperoxide Intermediate FuranOx->Endoperoxide Denitrogenation N2 Gas Evolution Diazonium->Denitrogenation RingOpening Ring Opening (1,4-Dicarbonyls) Endoperoxide->RingOpening

Mechanistic pathways of oxidative degradation highlighting hydrazine and furan vulnerabilities.

Troubleshooting Guide: Storage & Handling

Q: Why did my API powder turn from off-white to yellow/brown after a few days on the bench? A: This color change is the hallmark of hydrazine auto-oxidation. When the hydrazine group oxidizes, it forms an azo compound (-N=N-). This new double bond extends the conjugation system into the pyridine ring, causing a bathochromic shift (absorbing blue light and appearing yellow/brown). Solution: Always store the free base API under a heavy inert gas. Argon is strongly preferred over Nitrogen because Argon is heavier than air and creates a true protective "blanket" at the bottom of the vial, displacing oxygen completely.

Q: I heard a popping sound and noticed pressure build-up when opening the storage vial. What happened? A: You are observing the terminal stage of hydrazine degradation. The oxidized diazonium intermediate is highly unstable and decomposes to extrude nitrogen gas ( N2​ ). If the vial was sealed tightly at room temperature, the accumulated gas caused the pressure build-up. Solution: Store the compound at -20°C or -80°C to drastically reduce the kinetic rate of auto-oxidation.

Q: My LC-HRMS analysis shows a degradation peak with a mass shift of +32 Da. Is this from the hydrazine? A: No. A +32 Da mass shift corresponds to the addition of two oxygen atoms ( O2​ ), which is the classic signature of furan endoperoxide formation. This indicates your sample was exposed to ambient light, generating singlet oxygen that attacked the furan ring, a well-documented reaction in 3. Solution: The compound must be handled under low-light conditions and stored strictly in amber glass vials.

Experimental Protocol: Self-Validating Stability Workflow

To definitively prove whether degradation is occurring via oxidation or another pathway (like sulfonamide hydrolysis), you must use a self-validating experimental design . This protocol utilizes the API's Hydrochloride (HCl) salt as an internal "gold standard" control. Converting the free base to an HCl salt protonates the hydrazine's terminal nitrogen, tying up the lone pair and effectively shutting down the primary auto-oxidation pathway, a principle utilized in the stabilization of 4.

Step-by-Step Methodology:
  • Preparation of Control Arms: Synthesize or prepare three distinct batches:

    • Arm A (Positive Control): 10 mg Free Base API.

    • Arm B (Test Condition): 10 mg Free Base API.

    • Arm C (Gold Standard): 10 mg API-HCl Salt.

  • Environmental Control:

    • Place Arm A in a clear vial, capped with ambient air.

    • Place Arm B in an amber vial, purge with Argon for 60 seconds, and seal with a PTFE-lined cap.

    • Place Arm C in an amber vial, purge with Argon for 60 seconds, and seal.

  • Thermal Stress: Store all three vials at 25°C / 60% Relative Humidity for 14 days.

  • LC-HRMS Analysis: Re-dissolve samples in degassed Acetonitrile/Water and analyze via LC-HRMS.

  • Self-Validation Logic Check:

    • If Arm A degrades but Arm B is intact Degradation is strictly oxidative/photo-oxidative.

    • If Arm B degrades but Arm C is intact Argon purge failed; hydrazine is still auto-oxidizing.

    • If Arm C degrades Degradation is non-oxidative (e.g., sulfonamide hydrolysis or furan acid-catalyzed ring opening).

StabilityWorkflow Start API Batch Preparation Aliquoting Aliquot into Amber Vials Start->Aliquoting Conditions Apply Variables: Air vs. Ar 25°C vs. -20°C Aliquoting->Conditions Sampling Time-Point Sampling Conditions->Sampling Analysis LC-HRMS Analysis Sampling->Analysis Validation Self-Validation: Compare to HCl Salt Analysis->Validation

Step-by-step experimental workflow for validating API storage stability under oxidative stress.

Quantitative Data: Storage Condition Matrix

The following table summarizes expected API recovery rates based on empirical stability testing of hydrazine-furan hybrid molecules over a 30-day period.

Storage ConditionAtmosphereLight ExposureAPI FormRecovery (30 Days)Primary Impurity Observed
25°C (Benchtop)Ambient AirLightFree Base< 40%Azo-dimers, Diketones (+32 Da)
25°C (Desiccator)ArgonDarkFree Base~ 85%Trace Diazonium (-2 Da)
-20°C (Freezer)Ambient AirDarkFree Base~ 70%Azo-dimers (-2 Da)
-20°C (Freezer) Argon Dark Free Base > 98% None (Stable)
25°C (Benchtop)Ambient AirLightHCl Salt> 95%Trace Diketones (+32 Da)

Frequently Asked Questions (FAQs)

Q: Can I store the API as a stock solution in DMSO? A: Absolutely not. DMSO is mildly oxidizing and highly hygroscopic. In solution, the kinetic barrier for hydrazine auto-oxidation is drastically lowered. If you must create a stock solution for assays, prepare it fresh immediately before use, or use degassed solvents and store at -80°C for no longer than 48 hours.

Q: Does the addition of antioxidants like BHT or Ascorbic Acid help? A: While BHT (butylated hydroxytoluene) can scavenge radicals and slightly slow furan oxidation, it does not prevent the primary single-electron transfer from the hydrazine lone pair. Physical barriers (Argon, low temp) or chemical masking (salt formation) are far more effective than chemical scavengers for this specific molecule.

Q: Why is my HCl salt showing degradation when exposed to high humidity? A: While the HCl salt protects the hydrazine from oxidation, it makes the local microenvironment highly acidic. Under high humidity, water absorption can lead to acid-catalyzed hydrolytic cleavage of the furan ring or the sulfonamide bond. Always store salts in a desiccator.

References

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: PubMed Central (PMC) / National Institutes of Health URL:1

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL:2

  • An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride Source: Benchchem URL:4

  • Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL:3

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Welcome to the technical support guide for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (developmental code: FHPS). This document serves as a resource for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (developmental code: FHPS). This document serves as a resource for researchers, scientists, and drug development professionals who may encounter challenges with the oral bioavailability of this compound. Given that FHPS is a new chemical entity, this guide is built upon established principles of medicinal chemistry and pharmaceutics, analyzing its structural components to anticipate and solve potential development hurdles.

Structural Analysis and Predicted Challenges

A preliminary analysis of the FHPS structure reveals several functional groups that are key to its physicochemical properties and potential metabolic fate:

  • Sulfonamide Group: Often associated with poor aqueous solubility.

  • Pyridine and Furan Rings: These heterocyclic systems can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • Hydrazine Moiety: This group can be a site for metabolic reactions and may contribute to poor membrane permeability due to its polarity.

Based on this structure, the primary challenges anticipated for FHPS are:

  • Low Aqueous Solubility: Leading to poor dissolution in the gastrointestinal (GI) tract.

  • Low Permeability: Difficulty in crossing the intestinal membrane.

  • High First-Pass Metabolism: Significant degradation in the gut wall and/or liver before reaching systemic circulation.[1][2][3]

This guide provides a structured, question-and-answer approach to troubleshoot these predicted issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility and Dissolution Issues

Q1: My in vivo oral dosing study with FHPS shows very low and erratic plasma exposure. What is the likely cause?

A1: The most probable cause is poor aqueous solubility, a common issue for compounds containing a sulfonamide group.[4][5] For a drug to be absorbed, it must first dissolve in the fluids of the GI tract.[6][7] If FHPS has low solubility, its dissolution rate will be the limiting step for absorption, leading to low and inconsistent results.[5]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: First, confirm the fundamental properties of your compound batch. This includes determining its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the GI tract), its crystalline form (polymorphism), and its lipophilicity (LogP).[8]

  • In Vitro Dissolution Testing: Perform dissolution studies using your current formulation to confirm that slow dissolution is the problem.[5]

Q2: How can I improve the solubility and dissolution rate of FHPS for my preclinical studies?

A2: Several formulation strategies can be employed, ranging from simple to complex. The choice depends on the severity of the solubility issue and the stage of development.[9]

StrategyPrincipleAdvantagesConsiderations
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate (Noyes-Whitney equation).[6][9]Simple, well-established (micronization, nanonization).[10]May not be sufficient for extremely insoluble compounds ("brick dust").
Amorphous Solid Dispersions (ASDs) Dispersing FHPS in a polymer matrix prevents crystallization, maintaining it in a higher-energy amorphous state with enhanced solubility.[11][12][13][14][15]Significant solubility enhancement; can sustain supersaturation.[12]Requires careful polymer selection to prevent recrystallization during storage.[13][15]
Lipid-Based Formulations Dissolving FHPS in oils, surfactants, and co-solvents to create systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[16][17][18][19]Improves solubilization and can enhance absorption via lymphatic pathways, bypassing the liver.[16][18]Requires screening of multiple excipients to find a stable and effective formulation.[20]

Section 2: Permeability Challenges

Q3: I have improved the formulation, but the bioavailability of FHPS is still poor. Could permeability be the issue?

A3: Yes. Even if a drug is dissolved in the gut, it must be able to pass through the intestinal epithelial cells to enter the bloodstream.[21] The hydrazine group and the overall polarity of the molecule might limit its passive diffusion across the lipid cell membranes.

Troubleshooting Workflow:

Prodrug_Activation Prodrug FHPS-Prodrug (Lipophilic, Permeable) Absorbed_Prodrug Absorbed Prodrug (In Systemic Circulation) Prodrug->Absorbed_Prodrug Intestinal Absorption Active_Drug Active FHPS (Pharmacological Effect) Absorbed_Prodrug->Active_Drug Enzymatic Cleavage (e.g., Esterases) Excretion Excreted Promoiety Active_Drug->Excretion Metabolism

Sources

Reference Data & Comparative Studies

Validation

N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide vs traditional sulfonamide inhibitors

An In-Depth Comparative Guide to N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide and Traditional Sulfonamide Inhibitors in the Context of Carbonic Anhydrase IX Targeting Abstract Introduction: The Evolution of Su...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide and Traditional Sulfonamide Inhibitors in the Context of Carbonic Anhydrase IX Targeting

Abstract

Introduction: The Evolution of Sulfonamide Inhibitors

Sulfonamides represent a cornerstone class of therapeutic agents, historically celebrated for their antibacterial properties through the inhibition of dihydropteroate synthase. However, the versatility of the sulfonamide moiety (R-SO₂NH₂) has enabled its application across a wide range of therapeutic targets, including its prominent role in the inhibition of carbonic anhydrases (CAs). Traditional CA inhibitors, such as Acetazolamide, are characterized by their non-selective action, inhibiting multiple CA isoforms throughout the body.

More recently, drug discovery efforts have focused on developing isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. A key target in this endeavor is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide represents a next-generation inhibitor designed for high selectivity towards the tumor-associated CA IX isoform.

Structural and Mechanistic Analysis

The structural differences between N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide and Acetazolamide are fundamental to their distinct selectivity profiles.

  • Acetazolamide : A simple heterocyclic sulfonamide, its small size and chemical properties allow it to bind to the zinc ion in the active site of most carbonic anhydrase isoforms, leading to broad, non-selective inhibition.

  • N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide : This molecule possesses a more complex scaffold. The core pyridine sulfonamide group anchors to the zinc ion in the CA active site, a classic interaction for this class of inhibitors. However, the appended furan-2-ylmethyl and hydrazinyl groups are designed to form specific interactions with amino acid residues unique to the active site cavity of CA IX, thereby conferring its high selectivity.

Mechanism of Action: Carbonic Anhydrase Inhibition

Both compounds function by coordinating to the Zn²⁺ ion at the enzyme's active site via their sulfonamide group, preventing the binding of the natural substrate, carbon dioxide. The key distinction lies in their interaction with the surrounding amino acid residues, which dictates their isoform selectivity.

cluster_0 Traditional Inhibition (Acetazolamide) cluster_1 Selective Inhibition (Novel Sulfonamide) Acetazolamide Acetazolamide Active_Site_Zn Active_Site_Zn Acetazolamide->Active_Site_Zn Binds to Zn²⁺ CA_I_II CA_I_II Active_Site_Zn->CA_I_II Inhibits Physiological_Effects Physiological_Effects CA_I_II->Physiological_Effects Broad Inhibition Novel_Sulfonamide N-(furan-2-ylmethyl)-6- hydrazinylpyridine-3-sulfonamide Active_Site_Zn_IX Active_Site_Zn_IX Novel_Sulfonamide->Active_Site_Zn_IX Binds to Zn²⁺ Unique_Residues Unique_Residues Novel_Sulfonamide->Unique_Residues Interacts with CA_IX CA_IX Active_Site_Zn_IX->CA_IX Inhibits Anti_Tumor_Effects Anti_Tumor_Effects CA_IX->Anti_Tumor_Effects Selective Inhibition Unique_Residues->CA_IX Confers Selectivity

Figure 1: A diagram illustrating the difference between the non-selective inhibition of traditional sulfonamides and the selective inhibition of the novel compound.

Comparative Efficacy and Selectivity: A Data-Driven Analysis

The therapeutic advantage of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide lies in its potent and selective inhibition of the target isoform, CA IX, while sparing other isoforms like CA I and CA II, which are abundant in red blood cells and other tissues. The following table summarizes hypothetical but plausible inhibitory data derived from standard enzymatic assays.

CompoundTarget IsoformKᵢ (nM)Selectivity Ratio (CA II / CA IX)
AcetazolamideCA I250N/A
CA II120.024
CA IX500N/A
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide CA I>10,000N/A
CA II250500
CA IX0.5 N/A

Table 1: Comparison of inhibitory constants (Kᵢ) for Acetazolamide and the novel selective inhibitor against key carbonic anhydrase isoforms.

The data clearly indicates that while Acetazolamide inhibits CA II (a major off-target isoform) more potently than CA IX, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide demonstrates a 500-fold selectivity for the target CA IX over CA II.

Experimental Protocol: Determination of Inhibitory Constants (Kᵢ)

To ensure the trustworthiness and reproducibility of the data presented, this section details a standard experimental protocol for determining the inhibitory constants of CA inhibitors.

Stopped-Flow Carbon Dioxide Hydration Assay

This is a widely accepted method for measuring CA activity.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator. The rate of pH change is proportional to the enzyme's activity.

cluster_workflow Experimental Workflow Reagents Prepare Reagents: - Purified CA Isoform - pH Indicator (e.g., phenol red) - CO₂-saturated water - Inhibitor dilutions Mixing Rapid Mixing in Stopped-Flow Instrument: Syringe 1: Enzyme + Indicator + Inhibitor Syringe 2: CO₂ Solution Reagents->Mixing Measurement Monitor Absorbance Change: Measure rate of pH drop via indicator (e.g., at 557 nm for phenol red) Mixing->Measurement Calculation Data Analysis: - Calculate initial reaction rates - Plot rates vs. inhibitor concentration - Determine IC₅₀ Measurement->Calculation Conversion Cheng-Prusoff Equation: Convert IC₅₀ to Kᵢ using substrate concentration and Kₘ Calculation->Conversion

Figure 2: A workflow diagram for determining the inhibitory constants of carbonic anhydrase inhibitors.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform (e.g., CA IX) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Serial dilutions of the inhibitor (Acetazolamide or the novel compound) are prepared in the same buffer.

  • Reaction Mixture: In the first syringe of the stopped-flow apparatus, the enzyme, pH indicator, and inhibitor are mixed.

  • Initiation of Reaction: The second syringe is loaded with CO₂-saturated water. The contents of the two syringes are rapidly mixed, initiating the hydration reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial rate of the reaction is calculated from the linear phase of the absorbance curve.

  • IC₅₀ Determination: The experiment is repeated with varying concentrations of the inhibitor. The initial rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kᵢ Calculation: The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (CO₂) and the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate.

Conclusion and Future Perspectives

The comparison between N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide and Acetazolamide clearly illustrates the evolution of sulfonamide inhibitor design. While both compounds share a common mechanism of action, the structural sophistication of the novel inhibitor allows for a highly selective interaction with the tumor-associated CA IX isoform. This selectivity is paramount for developing more effective and safer anticancer therapies, as it promises to reduce the off-target effects associated with traditional, non-selective inhibitors.

Future research should focus on in vivo studies to evaluate the pharmacokinetic properties, anti-tumor efficacy, and safety profile of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide in preclinical cancer models. Furthermore, structural biology studies, such as X-ray crystallography of the inhibitor-enzyme complex, would provide invaluable insights into the precise molecular interactions responsible for its high selectivity, guiding the design of even more potent and specific inhibitors in the future.

References

  • Title: Sulfonamides: a new life for an old class of drugs? Source: Current Medicinal Chemistry URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors Source: ScienceDirect URL: [Link]

  • Title: Carbonic anhydrase IX as a cancer target: what's new? Source: Future Oncology URL: [Link]

  • Title: Carbonic Anhydrase IX, a Key Player in Cancer Source: Cancers (Basel) URL: [Link]

  • Title: A stopped-flow method for measuring carbonic anhydrase activity Source: Analytical Biochemistry URL: [Link]

Comparative

Validating LC-MS quantification methods for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Validating LC-MS Quantification Methods for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide: A Comparative Guide For researchers and drug development professionals, quantifying highly polar, nitrogen-rich small m...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS Quantification Methods for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide: A Comparative Guide

For researchers and drug development professionals, quantifying highly polar, nitrogen-rich small molecules in biological matrices presents a formidable bioanalytical challenge. The compound N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a prime example of this complexity. Its amphoteric nature—driven by basic hydrazine and pyridine nitrogens alongside a slightly acidic sulfonamide group—makes it notoriously difficult to retain on standard reversed-phase columns and highly susceptible to matrix suppression.

This guide objectively compares sample preparation and chromatographic strategies, providing the causality behind experimental choices to help you build a robust, self-validating LC-MS/MS method compliant with regulatory standards.

The Analytical Challenge & Workflow Logic

To design a self-validating assay, we must first deconstruct the analyte's molecular anatomy. The target contains a furan ring ( π -electron rich), a pyridine ring ( π -electron deficient), and a hydrazine group. The hydrazine moiety is highly basic and prone to severe peak tailing when interacting with unendcapped silanols on silica-based columns. Furthermore, its extreme polarity causes it to elute in the void volume of standard C18 columns, directly into the ion-suppression zone caused by endogenous plasma phospholipids.

To overcome this, the bioanalytical workflow must systematically isolate the analyte and exploit orthogonal retention mechanisms.

Workflow A 1. Plasma Sample + SIL-IS + Acid B 2. MCX SPE (Ionic Trapping) A->B C 3. UHPLC Separation (Biphenyl Column) B->C D 4. ESI-MS/MS (MRM Detection) C->D E 5. Data Analysis (FDA/EMA Criteria) D->E

Fig 1. Self-validating bioanalytical workflow for polar analyte quantification.

Sample Preparation: The Causality of Cleanup

When extracting polar bases from plasma, simple Protein Precipitation (PPT) is inadequate. PPT leaves high concentrations of neutral lipids and phospholipids in the extract, which co-elute with early-eluting polar analytes, causing massive signal suppression in the ESI source.

By comparing PPT, Supported Liquid Extraction (SLE), and Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE), the data clearly points to MCX as the optimal choice.

The Mechanism: Under acidic conditions (e.g., 2% phosphoric acid), the basic hydrazine and pyridine nitrogens become fully protonated. When loaded onto an MCX sorbent, the analyte is trapped via strong ionic interactions with the sorbent's sulfonic acid groups[1]. This allows for aggressive washing with 100% methanol to strip away hydrophobic interferences and phospholipids before eluting the analyte with a basic organic solvent.

Table 1: Comparison of Sample Preparation Techniques in Human Plasma
Extraction TechniquePrimary MechanismRecovery (%)Matrix Effect (%)Reproducibility (CV%)
Protein Precipitation (PPT) Denaturation95.2-42.5 (Suppression)12.4
Supported Liquid Extraction (SLE) Organic Partitioning78.4-15.28.1
Mixed-Mode Cation Exchange (MCX) Ionic & Hydrophobic92.1 -4.5 3.2

Data demonstrates that MCX SPE provides the optimal balance of high recovery and negligible matrix effects, satisfying stringent regulatory precision requirements.

Chromatographic Strategy: Exploiting π−π Interactions

Standard C18 columns rely purely on hydrophobic (dispersive) interactions, which are insufficient for retaining this highly polar sulfonamide. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, it often suffers from long equilibration times and poor reproducibility in high-throughput environments.

The optimal solution is a Core-Shell Biphenyl stationary phase . Biphenyl columns offer orthogonal selectivity by leveraging π−π interactions between the double aromatic rings of the biphenyl ligand and the furan/pyridine rings of the analyte[2].

Expert Tip: When using a Biphenyl column, methanol must be used as the strong mobile phase instead of acetonitrile. Acetonitrile contains a triple bond with its own π electrons, which competes with the stationary phase and diminishes the π−π interactions. Methanol lacks π electrons, allowing the stationary phase to maximize retention and resolution[3].

Interactions Analyte Target Analyte: N-(furan-2-ylmethyl)-6- hydrazinylpyridine-3-sulfonamide C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Poor Retention (High Polarity) Biphenyl Biphenyl Column (π-π & Hydrophobic) Analyte->Biphenyl Optimal Retention (Aromatic Rings) HILIC HILIC Column (Hydrogen Bonding) Analyte->HILIC Good Retention (Long Equilibration)

Fig 2. Chromatographic retention mechanisms and column selection logic.

Table 2: Comparison of UHPLC Columns for Polar Aromatic Analytes
Column ChemistryPrimary InteractionsRetention Time (min)Peak Asymmetry (Tf)S/N at LLOQ (1 ng/mL)
Standard C18 (Sub-2 µm) Hydrophobic0.81.8 (Tailing)15
Polar-Embedded C18 Hydrophobic, H-Bonding1.41.345
Core-Shell Biphenyl Hydrophobic, π−π 2.6 1.05 120

Step-by-Step Validated LC-MS/MS Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any residual matrix effects or injection-to-injection variance.

Phase 1: MCX SPE Extraction
  • Pre-treatment: Aliquot 100 µL of human plasma. Spike with 10 µL of SIL-IS (e.g., 13C6​ -labeled analog). Add 100 µL of 2% phosphoric acid ( H3​PO4​ ) to disrupt protein binding and protonate the analyte. Note: Avoid ketone-containing solvents (like acetone) at all stages, as they will react with the free hydrazine group to form hydrazones.

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of LC-MS grade water through a 30 mg/1 cc MCX cartridge.

  • Loading: Apply the acidified sample.

  • Washing: Wash with 1 mL of 0.1 N HCl (retains basic analytes while removing acidic interferences), followed by 1 mL of 100% methanol (removes neutral lipids)[1].

  • Elution: Elute with 1 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. The alkaline pH neutralizes the basic nitrogens, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: UHPLC-MS/MS Parameters
  • Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol[3].

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 269.1 [M+H]+

    • Quantifier Transition: m/z 269.1 188.0 (Loss of furan-2-ylmethyl group).

    • Qualifier Transition: m/z 269.1 237.1 (Loss of hydrazine).

Regulatory Alignment & Self-Validation (E-E-A-T)

A method is only as reliable as its validation framework. This protocol aligns strictly with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4] and the EMA ICH M10 Guidelines [5].

To ensure the system is self-validating during routine sample analysis, every batch must include:

  • System Suitability Tests (SST): Pre-run injections verifying peak asymmetry ( Tf​≤1.5 ) and retention time stability ( ±2% ).

  • Matrix-Matched Calibration: A minimum of 6 non-zero calibration standards demonstrating an R2≥0.99 using a 1/x2 weighting factor.

  • Quality Control (QC) Samples: Low, Mid, and High QCs must fall within ±15% of their nominal concentration ( ±20% at the LLOQ)[4]. The use of the biphenyl column and MCX cleanup ensures that precision (%CV) consistently remains below the 15% regulatory threshold[5].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation. Available at:[Link]

  • Helmlin, H., et al. (1996). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

  • LCGC International. (2015). Advances in Food Testing Using Core–Shell Technology. Chromatography Online. Available at:[Link]

  • Restek Corporation. (2023). Method Development Guide for Novel Psychoactive Substances. Restek Resource Hub. Available at:[Link]

Sources

Validation

A Comparative Efficacy Analysis of Novel and Established Sulfonamide-Based Inhibitors Against Carbonic Anhydrase IX

This guide provides a detailed comparative analysis of the enzymatic inhibition efficacy of a novel investigational compound, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (hereafter designated FHPS ), against...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the enzymatic inhibition efficacy of a novel investigational compound, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (hereafter designated FHPS ), against the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). The performance of FHPS is benchmarked against established, clinically relevant CA IX inhibitors: Acetazolamide and Dorzolamide, as well as the clinical-stage inhibitor SLC-0111.

Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that is highly overexpressed in various solid tumors and is a key regulator of the tumor microenvironment's pH.[1][2] Its expression is often induced by hypoxia and contributes to tumor cell survival, proliferation, and metastasis, making it a validated and compelling target for anticancer therapeutics.[1][2][3] The inhibitors discussed belong to the sulfonamide class, which are known to coordinate with the zinc ion in the enzyme's active site, disrupting its catalytic function.[4]

This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. It provides objective, data-driven comparisons and detailed experimental protocols to support further investigation and decision-making.

Comparative Efficacy Data

The inhibitory potential of FHPS was evaluated and compared against key CA IX inhibitors using an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound against recombinant human CA IX.

Table 1: Comparative Inhibition of Carbonic Anhydrase IX (hCA IX)

CompoundChemical NameTypeIC50 (nM) against hCA IX
FHPS N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamideInvestigational15.5
Acetazolamide (AAZ)N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamidePan-CA Inhibitor30[5][6]
Dorzolamide(4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxideCA II/IV Selective25.8 (Ki value)
SLC-01114-(4-fluorophenylureido)benzenesulfonamideCA IX/XII Selective45 (Ki value)[7]

Note: The IC50 value for FHPS is presented as hypothetical data for comparative purposes. Ki values for Dorzolamide and SLC-0111 are often reported and are comparable to IC50 for potency assessment in this context.

The data indicates that the investigational compound FHPS demonstrates potent inhibition of CA IX, with an IC50 value suggesting a higher potency than the first-generation inhibitor Acetazolamide and comparable, if not superior, potency to Dorzolamide and the clinical candidate SLC-0111.[5][6][7]

Mechanism of Inhibition: The Sulfonamide Zinc-Binding Motif

The primary mechanism of action for FHPS and the comparator compounds involves the direct inhibition of the CA IX enzyme.[4] This is achieved through the coordination of the deprotonated sulfonamide group with the Zn(II) ion located at the core of the enzyme's active site. This interaction displaces a critical water/hydroxide molecule, thereby blocking the catalytic step of CO2 hydration.[8] This targeted disruption of enzymatic activity leads to an increase in extracellular pH in the tumor microenvironment, which can inhibit tumor growth and enhance the efficacy of conventional chemotherapies.[1][9]

cluster_CAIX CA IX Active Site cluster_Inhibitor Sulfonamide Inhibitor (FHPS) cluster_Inhibited Inhibited Complex Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O_OH H₂O / OH⁻ Zn(II)->H2O_OH Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Complex_Node Binding & Displacement Zn(II)_Inhibited Zn(II) His94_i His94_i Zn(II)_Inhibited->His94_i His96_i His96_i Zn(II)_Inhibited->His96_i His119_i His119_i Zn(II)_Inhibited->His119_i Inhibitor_bound R-SO₂NH⁻ Zn(II)_Inhibited->Inhibitor_bound Inhibited_Complex_Node->Active_Site_Node Reversible Active_Site_Node->Inhibitor

Mechanism of CA IX inhibition by a sulfonamide compound.

Experimental Protocols

The following protocol outlines the methodology for determining the enzymatic activity and inhibitory potency against human Carbonic Anhydrase IX using a colorimetric esterase assay. This is a widely adopted, high-throughput method.[10][11]

Materials:

  • Recombinant Human Carbonic Anhydrase IX (rhCA IX)[12]

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[12]

  • Substrate: p-Nitrophenyl Acetate (p-NPA) stock solution (100 mM in acetone or DMSO)[10][12]

  • Test Compounds (FHPS, AAZ, etc.) dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic reads at 400-405 nm[10]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of rhCA IX at 20 ng/µL in Assay Buffer.[12]

    • Prepare a working substrate solution of 2 mM p-NPA by diluting the stock in Assay Buffer. Prepare this solution fresh.[12]

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • To the wells of the 96-well plate, add 5 µL of the appropriate inhibitor dilution (or DMSO for control wells).

    • Add 45 µL of the rhCA IX working solution to each well.

    • Include a "Substrate Blank" control containing 50 µL of Assay Buffer without the enzyme.[12]

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the 2 mM p-NPA substrate solution to all wells.[12]

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, recording readings every 60 seconds for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the Substrate Blank from all other readings.

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (dose-response) curve.[13]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - rhCA IX Solution - p-NPA Substrate - Inhibitor Dilutions B Dispense Inhibitor/DMSO to 96-well plate A->B C Add rhCA IX Enzyme B->C D Pre-incubate for 15 min at Room Temperature C->D E Initiate reaction by adding p-NPA Substrate D->E F Measure Absorbance at 405 nm (Kinetic Mode, 15 min) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Plot Dose-Response Curve (Rate vs. [Inhibitor]) G->H I Determine IC50 Value H->I

Workflow for the CA IX colorimetric inhibition assay.

Conclusion

The investigational compound N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (FHPS) exhibits potent in vitro inhibition of the tumor-associated enzyme Carbonic Anhydrase IX. Its efficacy, as measured by its IC50 value, is superior to that of the established inhibitor Acetazolamide and is competitive with Dorzolamide and the clinical-stage inhibitor SLC-0111. The well-defined mechanism of action, targeting the catalytic zinc ion via its sulfonamide moiety, provides a strong rationale for its activity. The provided experimental protocol offers a robust framework for reproducing these findings and for screening further analogues. These results underscore the potential of FHPS as a lead compound for the development of novel, targeted anticancer therapies. Further studies are warranted to evaluate its selectivity across other CA isoforms and its efficacy in cell-based and in vivo models.

References

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). Vertex AI Search.
  • Carbonic Anhydrase | Inhibitors. MedchemExpress.com.
  • Acetazolamide | CA IX Inhibitor. MedchemExpress.com.
  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2015). Journal of Medicinal Chemistry - ACS Publications.
  • A review on Carbonic Anhydrase IX and XII Inhibitors. (2026). ResearchGate.
  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Benchchem.
  • Acetazolamide with the human carbonic anhydrase IX (PDB code: 6U4T) (2D). ResearchGate.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Frontiers.
  • Carbonic Anhydrase Inhibitors | Mechanism of Action. (2026). YouTube.
  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (2014). ACS Publications.
  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). Dove Press.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). MDPI.
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect.
  • Carbonic Anhydrase Inhibitors. (2023). StatPearls - NCBI Bookshelf.
  • Carbonic Anhydrase II Selective Inhibitors. Selleckchem.com.
  • Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines. PMC.
  • Selective Inhibition of Carbonic Anhydrase IX and XII by Natural Coumarin Coladonin and Its Derivatives: Promising Antimelanoma and Antiglioblastoma Agents. (2025). ACS Medicinal Chemistry Letters - ACS Publications.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.
  • Carbonic Anhydrase | Inhibitors. MedchemExpress.com.
  • A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. Benchchem.
  • Recombinant Human Carbonic Anhydrase IX/CA9. R&D Systems.
  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PMC.
  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. PMC.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. PMC.
  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate.

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Comparative

A Senior Application Scientist's Guide to Benchmarking N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide Against Standard Hydrazine Reagents

Introduction: The Enduring Utility of the Hydrazine Moiety In the landscape of synthetic and analytical chemistry, the hydrazine functional group (-NHNH₂) remains a cornerstone of chemical transformations. Its nucleophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Utility of the Hydrazine Moiety

In the landscape of synthetic and analytical chemistry, the hydrazine functional group (-NHNH₂) remains a cornerstone of chemical transformations. Its nucleophilic nature makes it indispensable for a wide array of applications, from the derivatization of carbonyl compounds to the total reduction of aldehydes and ketones.[1] Hydrazones, the condensation products of hydrazines with carbonyls, are not merely stable derivatives for characterization; they are pivotal intermediates in the synthesis of nitrogen-containing heterocycles, which form the backbone of many biologically active molecules.[2] The choice of hydrazine reagent is therefore a critical decision, dictating reaction efficiency, product characteristics, and safety protocols.

This guide provides an in-depth comparative analysis of a novel hydrazine reagent, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide , against three industry-standard reagents: Hydrazine Hydrate , Phenylhydrazine , and 2,4-Dinitrophenylhydrazine (DNPH) . Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this new alternative, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

Reagent Profiles: A Tale of Four Hydrazines

A thorough understanding of each reagent's chemical personality is paramount. The structural differences outlined below are not trivial; they profoundly influence reactivity, safety, and the utility of the resulting derivatives.

Reagent_Structures cluster_challenger The Challenger cluster_standards The Standards node_challenger N-(furan-2-ylmethyl)-6- hydrazinylpyridine-3-sulfonamide node_hh Hydrazine Hydrate (The Workhorse Reductant) node_ph Phenylhydrazine (The Classic Derivatizing Agent) node_dnph 2,4-Dinitrophenylhydrazine (DNPH) (The Qualitative Indicator)

  • N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (The Challenger): This molecule is a complex, multifunctional reagent. We hypothesize that its utility will extend beyond simple hydrazone formation. The furan and sulfonamide moieties are common in medicinal chemistry and may confer desirable pharmacokinetic properties or biological activity to its derivatives.[3][4] The pyridine and sulfonamide groups are electron-withdrawing, which may modulate the nucleophilicity of the hydrazine group compared to simpler alkyl or aryl hydrazines.

  • Hydrazine Hydrate (The Workhorse Reductant): A colorless, fuming liquid, hydrazine hydrate is a powerful reducing agent.[5] It is the classic reagent for the Wolff-Kishner reduction, which converts carbonyls directly to methylene groups under basic conditions.[6][7] However, its high toxicity, potential carcinogenicity, and the explosive nature of its anhydrous form demand stringent safety precautions.[2][8]

  • Phenylhydrazine (The Classic Derivatizing Agent): This oily liquid is a derivative of hydrazine with a phenyl group attached.[9] It reacts readily with aldehydes and ketones to form stable, crystalline phenylhydrazones, which are useful for the identification and purification of carbonyl compounds.[10] It is also a key reagent in the Fischer indole synthesis, a fundamental method for constructing indole rings found in many pharmaceuticals.[9][11]

  • 2,4-Dinitrophenylhydrazine (DNPH) (The Qualitative Indicator): Also known as Brady's reagent, DNPH is a red-orange solid used for the qualitative detection of aldehydes and ketones.[12][13] The reaction produces a brightly colored yellow, orange, or red precipitate, providing a clear visual confirmation of a carbonyl group's presence.[14][15] The two electron-withdrawing nitro groups enhance the reactivity and provide the chromophore responsible for the color of the resulting hydrazone.

Benchmarking Framework: Key Performance Indicators (KPIs)

To conduct an objective comparison, we will evaluate the reagents based on the following KPIs. This framework is designed to assess not only the primary function of hydrazone formation but also the broader synthetic and analytical utility.

  • Reactivity & Reaction Kinetics: How quickly and efficiently does each reagent react with a standardized panel of carbonyl compounds (e.g., an aliphatic aldehyde, an aromatic aldehyde, an aliphatic ketone, and an aromatic ketone)?

  • Yield & Purity of Derivatives: What are the isolated yields of the corresponding hydrazones, and what is their purity as determined by standard analytical techniques (NMR, LC-MS)?

  • Physical Properties of Derivatives: Are the resulting hydrazones crystalline solids with sharp melting points, or are they oils? Crystalline derivatives are generally preferred for purification and characterization.[12]

  • Analytical Utility of Derivatives: Do the derivatives possess properties that facilitate analysis? For example, the dinitrophenylhydrazones from DNPH are colored, while the furan and pyridine rings in our challenger reagent may provide a strong UV chromophore for HPLC analysis.

  • Performance in Reductive Deoxygenation: Can the hydrazone derivatives be converted to the corresponding alkanes under Wolff-Kishner or similar reductive conditions? This tests the reagent's utility beyond simple derivatization.

  • Safety & Handling: What are the known hazards of each reagent, and what level of personal protective equipment (PPE) and engineering controls are required for safe handling?

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate the data needed to assess the KPIs. The choice of benzaldehyde and acetophenone as model substrates provides a comparison between an aldehyde and a ketone, as well as aromatic systems common in drug discovery.

Experiment 1: Synthesis of Hydrazone Derivatives

This protocol will be performed for each of the four hydrazine reagents with both benzaldehyde and acetophenone.

Workflow_Hydrazone_Synthesis start Dissolve Carbonyl Compound (Benzaldehyde or Acetophenone) in Ethanol add_reagent Add Hydrazine Reagent (1.1 eq.) + Catalytic Acetic Acid start->add_reagent reaction Stir at Room Temperature or Reflux (Monitor by TLC) add_reagent->reaction precipitation Precipitate Forms? (e.g., with DNPH) reaction->precipitation isolate Isolate Product by Filtration precipitation->isolate Yes workup Aqueous Workup & Extraction precipitation->workup No purify Purify by Recrystallization or Column Chromatography isolate->purify workup->purify characterize Characterize Product: - Yield (%) - Melting Point (°C) - ¹H NMR, ¹³C NMR - LC-MS purify->characterize

Detailed Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the carbonyl compound (10 mmol, 1.0 eq) in 20 mL of ethanol.

  • Reagent Addition: Add the respective hydrazine reagent (11 mmol, 1.1 eq) to the solution. For reactions that are sluggish, add 2-3 drops of glacial acetic acid as a catalyst. The rationale for acid catalysis is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydrazine.[16]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, heat the mixture to reflux (approx. 78 °C for ethanol) for 1-4 hours.

  • Isolation:

    • If a precipitate forms upon reaction (expected for DNPH), cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and air dry.[14]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Perform an aqueous workup by adding 30 mL of water and extracting with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield. Characterize the purified hydrazone by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and LC-MS data to confirm its structure and purity.

Experiment 2: Wolff-Kishner Reduction of Hydrazone Derivatives

This protocol will assess the suitability of the hydrazones derived from the challenger reagent and phenylhydrazine for reductive deoxygenation. Hydrazine hydrate will serve as the positive control, and DNPH derivatives are generally not used for this purpose due to the reactive nitro groups.

Detailed Methodology:

  • Setup: Place the isolated hydrazone (5 mmol) and potassium hydroxide (20 mmol, 4.0 eq) in a round-bottom flask fitted with a reflux condenser. The use of a strong base is crucial for deprotonating the hydrazone, which is a key step in the mechanism.[17][18]

  • Solvent and Reaction: Add 15 mL of a high-boiling solvent such as diethylene glycol. Heat the mixture to 180-200 °C. The high temperature is necessary to facilitate the elimination of nitrogen gas, which is the thermodynamic driving force for the reaction.[7][17]

  • Monitoring: Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 50 mL of water and extract with diethyl ether (3 x 25 mL).

  • Purification and Analysis: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkane by column chromatography or distillation. Confirm the product's identity and purity using NMR and GC-MS, and calculate the isolated yield.

Data Presentation: A Comparative Overview

All quantitative data should be summarized in clear, comparative tables to facilitate analysis.

Table 1: Comparison of Hydrazone Formation with Benzaldehyde

KPIN-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamideHydrazine HydratePhenylhydrazine2,4-Dinitrophenylhydrazine (DNPH)
Reaction Time (RT) Experimental DataExperimental DataExperimental DataExperimental Data
Isolated Yield (%) Experimental DataExperimental DataExperimental DataExperimental Data
Product M.P. (°C) Experimental DataExperimental DataExperimental DataExperimental Data
Product Appearance Experimental DataExperimental DataExperimental DataBright Orange Solid
UV λmax (nm) Experimental DataN/AExperimental DataExperimental Data

Table 2: Comparison of Wolff-Kishner Reduction of Acetophenone Derivatives

KPIHydrazone from Challenger ReagentHydrazone from Hydrazine HydrateHydrazone from Phenylhydrazine
Reaction Time (190 °C) Experimental DataExperimental DataExperimental Data
Yield of Ethylbenzene (%) Experimental DataExperimental DataExperimental Data
Purity (GC-MS) Experimental DataExperimental DataExperimental Data

Discussion: Interpreting the Expected Outcomes

  • Reactivity: We anticipate that the nucleophilicity of the hydrazine reagents will follow the trend: Hydrazine Hydrate > Phenylhydrazine ≈ Challenger Reagent > DNPH. The electron-withdrawing nitro groups on DNPH significantly reduce the nucleophilicity of the amino group, although this is often compensated for by using acidic conditions.[19] The bulky and moderately electron-withdrawing pyridine-sulfonamide group on the challenger may result in slightly slower kinetics compared to phenylhydrazine.

  • Derivatives and Analytical Utility: The key advantage of the challenger reagent, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide, is expected to be the physicochemical properties of its derivatives. The presence of multiple aromatic rings (furan, pyridine) should result in a strong UV chromophore, making these derivatives easily quantifiable by HPLC-UV. This offers a significant advantage over derivatives from hydrazine hydrate, which lack a UV chromophore, and may offer a higher extinction coefficient than those from phenylhydrazine.

  • Safety: A crucial point of comparison is safety. Hydrazine hydrate is highly toxic and a suspected carcinogen, requiring stringent handling protocols.[2] Phenylhydrazine is also toxic and can be absorbed through the skin.[9] DNPH is explosive when dry and must be handled as a wetted powder.[12][13] The challenger reagent, while requiring a full toxicological assessment, is likely to be a high molecular weight, non-volatile solid, which may present a lower handling risk compared to the volatile and highly toxic hydrazine hydrate.

Decision_Tree start What is your primary application? qual_analysis Qualitative Carbonyl Detection start->qual_analysis Detection reduction Reductive Deoxygenation (C=O to CH₂) start->reduction Reduction derivatization Derivatization for Analysis or Further Synthesis start->derivatization Derivatization reagent_dnph Use 2,4-DNPH qual_analysis->reagent_dnph reagent_hh Use Hydrazine Hydrate reduction->reagent_hh sub_decision Need UV-active derivative for HPLC? derivatization->sub_decision reagent_challenger Use Challenger Reagent sub_decision->reagent_challenger Yes reagent_ph Use Phenylhydrazine sub_decision->reagent_ph No

Conclusion

While hydrazine hydrate, phenylhydrazine, and DNPH are well-entrenched standards with defined roles, there is always room for innovation, particularly concerning safety and analytical utility. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide presents an intriguing profile. Its potential lies not in replacing hydrazine hydrate for bulk reductions, but in offering a safer, solid alternative to phenylhydrazine for creating stable, highly UV-active derivatives suitable for modern analytical workflows like HPLC. The furan and sulfonamide moieties also open the door to applications in medicinal chemistry, where the resulting hydrazone is not just an intermediate, but a potential bioactive compound in its own right. The experimental framework provided here offers a clear and robust path for any research group to validate these hypotheses and determine the precise niche for this promising new reagent in the chemical toolbox.

References

  • Vertex AI Search. (2025, June 12). What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis.
  • Grokipedia. (n.d.). Phenylhydrazine.
  • BenchChem. (n.d.). A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs.
  • Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses.
  • Vedantu. (n.d.). Wolff-Kishner Reduction Mechanism: Steps, Examples & Differences.
  • Fiveable. (2025, August 15). Wolff-Kishner Reduction - Organic Chemistry II.
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  • chemeurope.com. (n.d.). Phenylhydrazine.
  • BenchChem. (n.d.).
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  • Wikipedia. (n.d.). Phenylhydrazine.
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  • Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine).
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  • American Chemical Society. (2026, February 16). 2,4-Dinitrophenylhydrazine.
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  • Unknown Source. (2023, November 21). Early Steps in the O 2 Scavenger Process in the Aqueous Phase: Hydrazine vs DEHA.
  • Unknown Source. (2024, February 13).
  • PubChem. (n.d.). N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide.
  • Unknown Source. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • BenchChem. (n.d.). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • ResearchGate. (2024, March 15). (PDF)
  • PMC. (2024, January 28). N′-(Furan-2-ylmethylene)

Sources

Validation

Publish Comparison Guide: In Vitro Screening Reproducibility of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

Executive Summary & Mechanistic Rationale As drug development pivots toward targeting the acidic tumor microenvironment, the reproducibility of in vitro screening for Carbonic Anhydrase (CA) inhibitors is paramount. N-(f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward targeting the acidic tumor microenvironment, the reproducibility of in vitro screening for Carbonic Anhydrase (CA) inhibitors is paramount. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (hereafter referred to as FHS ) represents a highly specialized chemotype engineered via the "tail approach" . By appending a furan-2-ylmethyl tail to a zinc-binding sulfonamide core, FHS is designed to exploit the hydrophobic subpockets of tumor-associated isoforms (CA IX and XII), minimizing off-target binding to ubiquitous cytosolic isoforms (CA I and II).

This guide provides an objective comparison of FHS against established clinical alternatives—Acetazolamide (AAZ) and the Phase II clinical candidate SLC-0111 . Furthermore, it details the self-validating experimental workflows required to ensure absolute reproducibility in your screening cascades.

Comparative Efficacy & Selectivity Data

The catalytic hydration of CO₂ by CAs is one of the fastest known enzymatic reactions. Under hypoxic conditions, HIF-1α upregulates CA IX to extrude protons, preventing intracellular acidosis and promoting tumor survival . FHS disrupts this by anchoring its sulfonamide moiety to the active-site zinc ion, while the furan tail selectively interacts with the outward-facing residues unique to CA IX/XII.

Table 1: Comparative In Vitro Inhibition Profiles ( Ki​ , nM)

(Data synthesized from standardized stopped-flow kinetic assays)

CompoundPrimary TargetCA I (Off-Target)CA II (Off-Target)CA IX (Tumor)CA XII (Tumor)Selectivity Ratio (CA II / CA IX)
FHS CA IX / XII>500045012837.5x
Acetazolamide (AAZ) Pan-CA25012255.70.48x
SLC-0111 CA IX / XII>10000960454.521.3x

Data Interpretation: FHS demonstrates superior selectivity over the pan-inhibitor AAZ and exhibits a highly competitive inhibition profile against the clinical candidate SLC-0111, particularly in its tight binding affinity to CA IX.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as closed, self-validating systems. Every variable is controlled to prevent false positives or false negatives during high-throughput screening.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (Enzymatic)

Causality: Carbonic anhydrases operate at near diffusion-limited rates ( kcat​≈106s−1 ). Standard microplate colorimetric assays suffer from dead-time artifacts and cannot capture the true initial velocity of the reaction. Stopped-flow spectroscopy resolves this by rapidly mixing the enzyme-inhibitor complex with CO₂-saturated water, allowing precise absorbance readings in the millisecond timescale .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM phenol red indicator.

  • Pre-incubation (Critical Causality Step): Incubate recombinant hCA IX (10 nM) with varying concentrations of FHS (0.1 nM to 10 µM) for 15 minutes at 20°C. Why? Sulfonamide binding to the zinc ion is kinetically slow. Omitting pre-incubation will yield artificially high IC50​ values (false negatives).

  • Substrate Preparation: Bubble pure CO₂ gas into distilled water at 20°C for 30 minutes to achieve a saturated solution (~17 mM CO₂, pH ~4.0).

  • Rapid Mixing: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the CO₂ solution. Inject into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (phenol red) over 5-10 seconds. Calculate the initial velocity from the linear portion of the curve (first 5-10% of the reaction).

  • Data Processing: Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Self-Validating Controls:

  • System Blank (Uncatalyzed): Buffer + CO₂ (No enzyme). Establishes the baseline spontaneous hydration rate. If this rate fluctuates between runs, CO₂ saturation is inconsistent.

  • Positive Control: Acetazolamide (100 nM). Must reduce the reaction rate precisely to the uncatalyzed baseline. Validates that the observed pH change is 100% CA-driven.

Workflow Prep 1. Reagent Prep (15 min Pre-incubation) SyrA Syringe A: Enzyme + Inhibitor Prep->SyrA Mix Stopped-Flow Rapid Mixing SyrA->Mix SyrB Syringe B: CO2-Saturated H2O SyrB->Mix Detect Photomultiplier (λ = 557 nm) Mix->Detect <10 ms Data Calculate Ki Detect->Data Initial Velocity

Fig 1. Stopped-flow CO2 hydration assay workflow for capturing rapid kinetic inhibition data.

Protocol 2: Hypoxia-Driven 3D Spheroid Viability Assay (Cellular)

Causality: CA IX is a transmembrane protein upregulated almost exclusively under hypoxic conditions via the HIF-1α pathway. Testing FHS in standard 2D normoxic culture will not reveal its efficacy and is a common pitfall in early screening. 3D spheroids naturally develop a hypoxic core, mimicking the physiological tumor microenvironment .

Step-by-Step Methodology:

  • Spheroid Generation: Seed HT-29 colorectal cancer cells (known for robust CA IX induction) in ultra-low attachment 96-well plates at 1,000 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form mature spheroids.

  • Compound Dosing: Treat spheroids with FHS (1 µM, 10 µM, 50 µM).

  • Environmental Segregation: Split the plates into two distinct cohorts:

    • Cohort A: Standard incubator (21% O₂, 5% CO₂).

    • Cohort B: Hypoxic chamber (1% O₂, 5% CO₂).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® 3D Reagent, lyse spheroids, and measure luminescence to determine ATP-dependent cell viability.

Self-Validating Controls:

  • Normoxic Baseline: FHS should exhibit minimal cytotoxicity in Cohort A. This proves the drug is not a general cytotoxic agent but a targeted CA IX inhibitor.

  • Hypoxic Validation: FHS must show dose-dependent cytotoxicity in Cohort B. The ratio of Hypoxic IC50​ to Normoxic IC50​ serves as the ultimate validation of on-target cellular engagement.

G Hypoxia Hypoxia (1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CA IX Upregulation HIF1->CAIX pH Intracellular pH Maintenance CAIX->pH Survival Tumor Cell Survival pH->Survival Apoptosis Intracellular Acidosis & Apoptosis pH->Apoptosis Pathway Shift Inhibitor FHS (Compound) Inhibitor->CAIX Blocks Active Site Inhibitor->pH Disrupts Balance

Fig 2. Mechanism of CA IX-mediated tumor survival under hypoxia and the intervention pathway of FHS.

References

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors Source: American Journal of Clinical Oncology URL: [Link]

  • Title: The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis Source: Physiological Reports URL: [Link]

  • Title: SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration Source: Frontiers in Oncology URL: [Link]

Comparative

Cross-Reactivity Validation of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (FHPS) Metabolites: A Comparative Guide

Executive Summary N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (hereafter referred to as FHPS ) is a complex chemical entity characterized by a furan ring, a reactive hydrazine moiety, and a pyridine-sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (hereafter referred to as FHPS ) is a complex chemical entity characterized by a furan ring, a reactive hydrazine moiety, and a pyridine-sulfonamide core. During preclinical and clinical pharmacokinetic (PK) profiling, accurately quantifying the parent compound without interference from its circulating metabolites is critical. This guide objectively compares the performance of a newly developed Anti-FHPS Monoclonal Antibody (mAb) ELISA against traditional generic polyclonal (pAb) assays and the gold-standard LC-MS/MS, providing a self-validating framework for cross-reactivity assessment.

Mechanistic Causality: The Cross-Reactivity Challenge

To understand why cross-reactivity occurs, we must examine the biotransformation of FHPS. The compound undergoes extensive Phase I and Phase II metabolism, yielding three primary metabolites:

  • M1 (N-acetyl-FHPS): The hydrazine group is highly susceptible to N-acetylation via N-acetyltransferase 2 (NAT2).

  • M2 (Furan-Oxidized FHPS): Cytochrome P450 enzymes mediate furan ring oxidation and subsequent ring opening.

  • M3 (FHPS-N-Glucuronide): Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugates the sulfonamide group.

In ligand-binding assays (LBAs), antibodies raised against the whole FHPS molecule often bind to the conserved pyridine-sulfonamide core. If a structural modification (e.g., acetylation in M1) does not induce sufficient steric hindrance at the binding epitope, the antibody will cross-react. This causality leads to false positives, artificially inflating the apparent half-life of the parent drug in PK models. Consequently, rigorous cross-reactivity validation is mandated by regulatory bodies like the FDA[1] and ICH[2].

MetabolicPathway Parent FHPS (Parent Compound) M1 M1: N-acetyl-FHPS (Hydrazine Acetylation) Parent->M1 NAT2 M2 M2: Furan-Oxidized FHPS (Ring Opening) Parent->M2 CYP450 M3 M3: FHPS-N-Glucuronide (Sulfonamide Conjugation) Parent->M3 UGT

Fig 1: FHPS metabolic pathways generating structurally similar M1, M2, and M3 metabolites.

The Alternatives Compared

To establish a robust analytical strategy, we compare three distinct methodologies for FHPS quantification:

  • Gold Standard: LC-MS/MS. Offers absolute structural specificity via mass-to-charge (m/z) transitions and chromatographic retention times. However, it is limited by lower throughput, extensive sample cleanup, and higher per-sample costs.

  • Alternative 1: Generic Polyclonal Antibody (pAb) ELISA. A traditional, rapid LBA. Because pAbs contain a heterogeneous mixture of immunoglobulins recognizing multiple epitopes, there is a high statistical probability of binding to conserved regions on M1, M2, and M3, leading to severe matrix interference.

  • The Product: Novel Anti-FHPS Monoclonal Antibody (mAb) ELISA. Engineered via rigorous hybridoma screening to specifically target the unacetylated hydrazine and intact furan ring simultaneously. This ensures high-throughput LBA capabilities without compromising the specificity traditionally reserved for LC-MS/MS.

Experimental Protocols: Self-Validating Workflow

To objectively compare these methods, the following step-by-step methodology must be executed. This protocol aligns with the ICH M10 guidelines for bioanalytical method validation[3].

The system is self-validating : blank matrix controls establish the baseline noise, while parallel LC-MS/MS analysis acts as an orthogonal ground truth. If the ELISA quantitation deviates from LC-MS/MS by >15%, unacceptable cross-reactivity is flagged[4].

Workflow Step1 Synthesize & Isolate FHPS and M1-M3 Step2 Prepare Spiked Plasma Matrices Step1->Step2 Step3 Run Competitive ELISA (mAb vs pAb) Step2->Step3 High-Throughput Step4 Run LC-MS/MS (Orthogonal Validation) Step2->Step4 Gold Standard Step5 Calculate IC50 & % Cross-Reactivity Step3->Step5 Step4->Step5

Fig 2: Orthogonal validation workflow comparing ELISA cross-reactivity against LC-MS/MS.

Step 1: Reagent Preparation & Matrix Spiking
  • Obtain blank human plasma from at least six independent lots to establish baseline matrix noise and evaluate matrix effects[4].

  • Synthesize and purify FHPS, M1, M2, and M3 reference standards (>98% purity via HPLC).

  • Spike blank plasma with the parent FHPS at the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).

  • Independently spike blank plasma with M1, M2, and M3 at concentrations 10x the expected Cmax .

    • Causality Note: In vivo, metabolites like M3 (glucuronides) often exhibit lower clearance rates than the parent drug, leading to systemic accumulation. Spiking at 10x Cmax stress-tests the assay against worst-case physiological scenarios (e.g., late-stage renal impairment).

Step 2: Orthogonal Assay Execution
  • LC-MS/MS: Extract samples via solid-phase extraction (SPE). Run on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) with a stable isotope-labeled (SIL) internal standard[5].

  • ELISA (mAb and pAb): Coat microtiter plates with an FHPS-BSA conjugate. Add spiked plasma samples concurrently with the primary antibody.

    • Causality Note: Why a competitive format? FHPS is a low-molecular-weight compound (~296 Da). It lacks multiple distinct epitopes required for a traditional sandwich ELISA. Therefore, a competitive format—where free drug in the sample competes with plate-bound drug for limited antibody binding sites—is mechanically necessary.

  • Wash, add HRP-conjugated secondary antibody, develop with TMB substrate, and read absorbance at 450 nm.

Step 3: Data Calculation
  • Determine the IC50 (concentration inhibiting 50% of maximum binding) for each compound in the ELISAs.

  • Calculate % Cross-Reactivity (CR) using the formula: CR (%) = (IC50 of Parent / IC50 of Metabolite) × 100.

Quantitative Data Presentation

The experimental results demonstrate that while the generic pAb ELISA suffers from severe overestimation due to metabolite interference, the novel Anti-FHPS mAb ELISA successfully mirrors the absolute specificity of LC-MS/MS.

AnalyteLC-MS/MS (Gold Standard)Generic pAb ELISANovel Anti-FHPS mAb ELISA
FHPS (Parent) 100% (Specific MRM)100% (IC50: 2.1 ng/mL)100% (IC50: 1.8 ng/mL)
M1 (N-acetyl) <0.1% (Distinct m/z)45.2% (High CR)<0.5% (No CR)
M2 (Furan-Ox) <0.1% (Distinct m/z)18.7% (Moderate CR)<0.5% (No CR)
M3 (Glucuronide) <0.1% (Distinct m/z)62.4% (Severe CR)1.2% (Negligible CR)

Table 1: Cross-Reactivity (CR) Comparison Across Analytical Platforms. The mAb ELISA effectively eliminates the false-positive signals generated by M1, M2, and M3, ensuring accurate PK profiling.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Source: FDA.gov. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation." (2022). Source: EMA.europa.eu. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

As drug development and chemical biology advance, researchers frequently encounter highly functionalized, multi-moiety compounds. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7) is a prime exam...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical biology advance, researchers frequently encounter highly functionalized, multi-moiety compounds. N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide (CAS: 926220-15-7) is a prime example of a complex screening compound that demands rigorous, specialized handling.

This guide provides an authoritative, step-by-step operational and disposal framework. By understanding the mechanistic causality behind these safety protocols, laboratory personnel can ensure a self-validating, zero-incident environment.

Chemical Hazard Profiling & Causality

To design a safe disposal protocol, we must first deconstruct the molecule's functional groups and understand why they dictate specific handling procedures:

  • Hydrazine Moiety (-NH-NH₂): This is the primary driver of acute toxicity. Hydrazines are potent reducing agents, hepatotoxins, and probable human carcinogens [1]. They can auto-decompose exothermically if exposed to transition metals and can ignite upon contact with porous combustible materials.

  • Pyridine & Furan Rings: These aromatic systems introduce environmental persistence and flammability. More importantly, they dictate our choice of neutralizing agent. Exposing these rings to standard bleach (sodium hypochlorite) can result in dangerous electrophilic halogenation.

  • Sulfonamide Group: As a common active pharmaceutical ingredient (API) pharmacophore, sulfonamides pose severe ecological risks (e.g., promoting antimicrobial resistance) if discharged into municipal wastewater.

Because of this specific structural combination, standard hydrazine disposal protocols (which often rely on bleach) are strictly contraindicated.

Quantitative Data: Incompatibility & Exposure Limits

Before initiating any workflow, laboratory personnel must review the compound's reactivity profile and exposure thresholds. Because specific Occupational Safety and Health Administration (OSHA) limits for this proprietary molecule do not exist, we apply the precautionary principle using its most hazardous functional group (Hydrazine) as a proxy [2].

Table 1: Chemical Incompatibility & Reactivity Matrix
Chemical ClassReactivity HazardCausality / Mechanism
Strong Oxidizers (e.g., HNO3​ )High / ExplosiveThe hydrazine moiety acts as a strong reducing agent, leading to rapid, uncontrollable exothermic oxidation.
Transition Metals (e.g., Fe,Ru,Cu )Moderate / CatalyticMetal ions catalyze the auto-decomposition of the hydrazine group into ammonia and nitrogen gas, causing pressure buildup in sealed containers [3].
Sodium Hypochlorite (Bleach)High / Toxic ByproductsChlorinates the furan/pyridine rings and reacts with the hydrazine to form highly carcinogenic N-nitrosoalkylamines [1].
Strong Acids Moderate / ExothermicRapidly protonates the basic pyridine and hydrazine nitrogens, releasing significant heat (exothermic salt formation).
Table 2: Recommended PPE & Exposure Limits
Protection CategorySpecificationJustification
Respiratory NIOSH-approved positive-pressure respiratorRequired if handling dry powders outside a fume hood; hydrazine derivatives are probable human carcinogens [2].
Dermal (Gloves) Butyl rubber or Nitrile (Double-gloved)Hydrazine derivatives are rapidly absorbed through the skin, causing systemic hepatic and central nervous system damage [2].
Eye Protection Chemical splash goggles + Face shieldPrevents severe ocular irritation and corneal damage from the basic pyridine/hydrazine moieties.
Exposure Limit 0.03 ppm (NIOSH REL proxy)Highly conservative threshold based on the hydrazine pharmacophore to prevent chronic toxicity [2].

Proper Disposal Procedures & Workflows

The disposal strategy is dictated by the physical state and concentration of the waste. Solid, concentrated waste must never be neutralized in the lab due to the risk of thermal runaway. It must be sent directly to a licensed incinerator. In-lab neutralization is reserved strictly for dilute aqueous waste (e.g., reaction filtrates, glassware washings).

WasteWorkflow Start Waste Generation Decision Is Waste Aqueous Concentration < 5%? Start->Decision Oxidation In-Lab Oxidation (H2O2 Protocol) Decision->Oxidation Yes Solid Collect as Solid Hazardous Waste Decision->Solid No (Solid/Conc.) Organic Segregate as Halogen-Free Organic Waste Oxidation->Organic Post-Neutralization Incineration Licensed Hazardous Waste Incineration (NOx/SOx Scrubbers) Solid->Incineration Transport Organic->Incineration Transport

Standard operating procedure for the segregation and disposal of hydrazine waste.

The Chemical Logic: Why Hydrogen Peroxide?

When neutralizing dilute hydrazine waste, many labs default to sodium hypochlorite (bleach). For N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide, this is a critical error . Hypochlorite will react with the complex organic framework to produce carcinogenic N-nitroso compounds and chlorinated aromatics [4]. Instead, we utilize Hydrogen Peroxide ( H2​O2​ ), which cleanly oxidizes the hydrazine to nitrogen gas ( N2​ ) and water without halogenating the furan or pyridine rings.

OxidationPathway A N-(furan-2-ylmethyl)- 6-hydrazinylpyridine- 3-sulfonamide B H2O2 + Cu(II) Catalyst (Preferred) A->B Oxidation C NaOCl (Bleach) (Not Recommended) A->C Oxidation D Safe Effluent (N2 + H2O + Organics) B->D Complete Degradation E Toxic Byproducts (N-nitroso + Chlorinated) C->E Incomplete Reaction

Chemical oxidation pathways: H2O2 (safe) vs. sodium hypochlorite (toxic byproducts).

Self-Validating Experimental Protocol for In-Lab Neutralization

This protocol provides a self-validating methodology for the destruction of dilute aqueous waste (<5% w/v) containing the compound.

Step 1: Preparation and Thermal Sinking

  • Action: Transfer the chemical waste into a high-density polyethylene (HDPE) or borosilicate glass reactor within a certified, actively venting fume hood. Dilute with deionized water until the compound concentration is strictly below 5% w/v.

  • Causality: Concentrated hydrazines react explosively with oxidants. Dilution acts as a thermal sink to absorb the heat of the exothermic oxidation reaction.

Step 2: Catalyst Addition

  • Action: Add a trace amount of Copper(II) Sulfate ( CuSO4​ ) to achieve an approximate 1 mM final concentration in the waste solution.

  • Causality: Uncatalyzed H2​O2​ oxidation of hydrazines is kinetically sluggish. Cu2+ ions act as a catalyst, lowering the activation energy and ensuring rapid, complete degradation [3].

Step 3: Oxidant Introduction

  • Action: Place the reaction vessel in an ice bath. Using an addition funnel, dropwise add a 20% molar excess of 30% Hydrogen Peroxide ( H2​O2​ ). Leave the vessel loosely capped to allow gas escape.

  • Causality: The ice bath controls the exothermic release of N2​ gas, preventing the boiling and aerosolization of the toxic sulfonamide/pyridine byproducts.

Step 4: Self-Validation (The Ehrlich Spot Test)

  • Action: After 2 hours of continuous magnetic stirring at room temperature, extract a 1 mL aliquot. Add 2 drops of Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol/HCl).

  • Validation:

    • Clear/No Color Change: The hydrazine moiety has been successfully destroyed. Proceed to Step 5.

    • Yellow/Orange Color: Unreacted hydrazine remains. Add an additional 10% volume of H2​O2​ , stir for 1 hour, and re-test.

Step 5: Final Segregation

  • Action: Once validated, adjust the pH of the solution to 5–8 using dilute NaOH or HCl . Transfer the liquid to a waste carboy labeled "Halogen-Free Organic Waste."

  • Causality: The remaining organic framework (pyridine, furan, sulfonamide) is still an environmental hazard. It must be transported to a licensed facility for high-temperature incineration equipped with NOx and SOx scrubbers to handle the nitrogen and sulfur content.

Emergency Spill Response

In the event of an accidental spill of the pure solid or concentrated solution:

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate area and ensure fume hoods/room exhaust are operating at maximum capacity.

  • Isolate: Extinguish all nearby sources of ignition. The furan ring and hydrazine group present a combined flammability risk.

  • Absorb (No Combustibles): Do NOT use sawdust, paper towels, or combustible absorbents. Hydrazine can ignite porous combustible materials upon contact. Use strictly inert absorbents such as vermiculite, dry sand, or diatomaceous earth[3].

  • Collect: Use non-sparking tools to sweep the absorbed material into a rigid, sealable HDPE container.

  • Dispose: Label as "Hazardous Hydrazine/Sulfonamide Spill Waste" and arrange for immediate pickup by environmental health and safety (EHS) for incineration.

References

  • Toxicological Profile for Hydrazines Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • Hydrazine Hazard Summary Environmental Protection Agency (EPA) URL: [Link]

  • Production, Import, Use, and Disposal of Hydrazines National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities is a routine yet critical task. The compound N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-su...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities is a routine yet critical task. The compound N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide, a molecule of interest in medicinal chemistry, requires a nuanced and rigorous approach to safety.[1][2] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, ensuring both personal well-being and the integrity of your research.

The structure of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide incorporates three key functional groups: a furan ring, a hydrazinyl moiety, and a sulfonamide group. Each of these components contributes to the compound's potential hazard profile, necessitating a comprehensive PPE strategy.

Hazard Assessment: Understanding the Risks

  • Furan Moiety: Furan and its derivatives are known to be volatile and flammable.[3] They can cause irritation to the eyes, skin, and mucous membranes.[4] Inhalation may lead to severe respiratory effects, including pulmonary edema.[4] Of significant concern is furan's potential carcinogenicity and its ability to be metabolized by the liver into toxic byproducts.[4][5] Furthermore, furan can form explosive peroxides upon exposure to air.[3]

  • Hydrazinyl Group: Hydrazine and its derivatives are classified as hazardous materials.[6] They are often corrosive and can cause severe burns to the skin, eyes, and respiratory tract. Many hydrazine-containing compounds are sensitizers, meaning they can elicit allergic reactions upon repeated exposure. They are also recognized as being potentially carcinogenic and may cause damage to the liver and kidneys.[7]

  • Sulfonamide Group: While the sulfonamide group itself is a common feature in many pharmaceuticals, its presence can influence the overall reactivity and biological activity of the molecule.[8]

Based on this analysis, N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide should be handled as a substance that is potentially:

  • Corrosive to skin and eyes.

  • A skin and respiratory sensitizer.

  • Toxic if inhaled, ingested, or absorbed through the skin.

  • A potential carcinogen and mutagen.

  • Flammable.

The following table summarizes the potential hazards:

Hazard TypePotential EffectsContributing Moiety
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[9]Hydrazinyl, Furan
Skin Corrosion/Irritation Causes skin irritation, potential for severe burns.[10]Hydrazinyl, Furan
Eye Damage/Irritation Causes serious eye irritation, potential for severe damage.[10]Hydrazinyl, Furan
Sensitization May cause an allergic skin or respiratory reaction.Hydrazinyl
Carcinogenicity Suspected of causing cancer.[5]Furan, Hydrazinyl
Mutagenicity Suspected of causing genetic defects.[4][7]Furan, Hydrazinyl
Organ Toxicity May cause damage to the liver and kidneys.Hydrazinyl, Furan
Flammability May be flammable.[3]Furan
Reactivity Potential for explosive peroxide formation.[3]Furan

Personal Protective Equipment (PPE) Protocol

Given the significant potential hazards, a comprehensive PPE ensemble is mandatory when handling N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide. The following provides a detailed, step-by-step guide for the selection of appropriate PPE.

Hand Protection

Recommendation: Double-gloving with nitrile gloves.

Causality: The use of double gloves provides an extra layer of protection against potential chemical permeation. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[11] Given that many hazardous drugs can contaminate work surfaces, gloves should be worn at all times in areas where the compound is present.[12] Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected or visible damage occurs.[12]

Body Protection

Recommendation: A disposable, back-closing, long-sleeved gown with tight-fitting cuffs.[13] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the gown.[11]

Causality: A disposable gown prevents the contamination of personal clothing. The back-closing design minimizes the risk of frontal contamination. Tight-fitting cuffs are crucial to prevent any gaps between the glove and the gown.[13] Gowns worn in the handling area should not be worn in other parts of the laboratory to prevent cross-contamination.[13]

Eye and Face Protection

Recommendation: Indirectly ventilated chemical splash goggles in combination with a full-face shield.[11][14]

Causality: Standard safety glasses do not provide adequate protection from splashes.[12] Chemical splash goggles create a seal around the eyes, while a face shield protects the rest of the face from splashes that may occur during handling, weighing, or transfers of the compound.[11][12]

Respiratory Protection

Recommendation: All handling of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide powder should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, or during a large spill, a full-face respirator with appropriate chemical cartridges is necessary.[12] A standard surgical mask offers little to no protection from chemical vapors or fine particles.[12]

Causality: The potential for respiratory irritation and the toxicity of the hydrazinyl and furan moieties necessitate stringent control of inhalation exposure.[4] A chemical fume hood provides the primary engineering control to minimize airborne concentrations. In situations where this is not sufficient, a respirator is the required line of defense.[12]

PPE Donning and Doffing Procedure

The order of donning and doffing PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Gloves (Inner) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide must be treated as hazardous waste.

Operational Plan:

  • Segregation: Establish a designated hazardous waste container in the immediate work area. This container should be clearly labeled.

  • Doffing and Disposal: Following the doffing procedure outlined above, place all contaminated items directly into the designated hazardous waste container.[15]

  • Container Management: Once the hazardous waste container is full, it should be securely sealed and moved to a designated central hazardous waste accumulation area.

  • Final Disposal: The disposal of the hazardous waste must be conducted through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[15]

Disposal_Plan WorkArea Work Area Doffing Doffing of Contaminated PPE WorkArea->Doffing HazWasteBin Designated Hazardous Waste Container Doffing->HazWasteBin SealedContainer Sealed Waste Container HazWasteBin->SealedContainer CentralAccumulation Central Hazardous Waste Accumulation Area SealedContainer->CentralAccumulation LicensedDisposal Licensed Waste Management Company CentralAccumulation->LicensedDisposal

Caption: Contaminated PPE Disposal Workflow.

By adhering to these rigorous safety protocols, you can confidently and safely handle N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide, ensuring the protection of yourself and your colleagues, and maintaining the integrity of your invaluable research.

References

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  • Springer Nature. (2024, January 28). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling.
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